Solasurine
Description
Structure
2D Structure
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-6-[[(2S,3S,4R,5R,6R)-3,5-dihydroxy-2-methyl-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl]oxyoxan-4-yl]oxymethyl]oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H63NO11/c1-18-8-13-39(40-16-18)19(2)28-26(51-39)15-25-23-7-6-21-14-22(9-11-37(21,4)24(23)10-12-38(25,28)5)49-36-33(45)34(29(41)20(3)48-36)47-17-27-30(42)31(43)32(44)35(46)50-27/h6,18-20,22-36,40-46H,7-17H2,1-5H3/t18-,19+,20+,22+,23-,24+,25+,26+,27-,28+,29+,30-,31+,32-,33-,34-,35-,36+,37+,38+,39-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGEKLQMLYWFVFY-VAVRQHLYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)C)O)OCC8C(C(C(C(O8)O)O)O)O)O)C)C)C)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@@H]([C@H]([C@@H](O7)C)O)OC[C@@H]8[C@H]([C@@H]([C@H]([C@@H](O8)O)O)O)O)O)C)C)C)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H63NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
721.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27028-76-8 | |
| Record name | Solasurine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027028768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
what is the mechanism of action of Solasurine
An In-Depth Technical Guide to the Core Mechanism of Action of Solasurine
Introduction
This compound is a steroidal alkaloid identified in plants of the Solanum genus, notably Solanum surattense.[1] Emerging research has highlighted its potential as a therapeutic agent, with a primary focus on its interaction with viral proteases. This technical guide provides a comprehensive overview of the currently understood mechanism of action of this compound, with a focus on its potential as an inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro). The methodologies of key experiments are detailed, and quantitative data are presented for comparative analysis. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the underlying molecular interactions.
Core Mechanism of Action: Inhibition of SARS-CoV-2 Main Protease
The principal mechanism of action currently attributed to this compound is the inhibition of the SARS-CoV-2 main protease (Mpro), an enzyme critical for viral replication.[2] Computational studies have demonstrated that this compound exhibits a high binding affinity for the active site of Mpro.
Molecular Interactions
In silico molecular docking studies have elucidated the specific interactions between this compound and the amino acid residues within the active site of the SARS-CoV-2 Mpro. These studies indicate that this compound can interact with key residues, including Phe8, Pro9, Ile152, Tyr154, Pro293, Phe294, Val297, and Arg298.[1] This binding is predicted to occlude the active site, thereby inhibiting the protease's ability to cleave viral polyproteins, a process essential for the maturation of functional viral proteins.
Quantitative Data
The primary quantitative data available for this compound's interaction with the SARS-CoV-2 main protease comes from computational molecular docking studies. These studies calculate the binding energy between a ligand (this compound) and its protein target (Mpro). A lower binding energy indicates a more stable and favorable interaction.
| Compound | Target | Binding Energy (kcal/mol) | Study Type |
| This compound | SARS-CoV-2 Main Protease | -9.1 | Molecular Docking |
| alpha-Solamargine | SARS-CoV-2 Main Protease | -10.8 | Molecular Docking |
| Carpesterol | SARS-CoV-2 Main Protease | -9.9 | Molecular Docking |
| Solasodine | SARS-CoV-2 Main Protease | -8.7 | Molecular Docking |
| beta-Sitosterol | SARS-CoV-2 Main Protease | -7.7 | Molecular Docking |
Data sourced from Hasan et al., 2020.[2]
It is important to note that these binding energies are theoretical and await confirmation from in vitro enzymatic assays to determine experimental inhibitory concentrations (e.g., IC50 values).
Experimental Protocols
The following outlines the methodology for the in silico molecular docking studies that form the basis of our current understanding of this compound's mechanism of action.
Molecular Docking of this compound with SARS-CoV-2 Main Protease
Objective: To predict the binding affinity and interaction patterns of this compound with the main protease of SARS-CoV-2.
Methodology:
-
Protein Preparation: The three-dimensional crystal structure of the SARS-CoV-2 main protease (PDB ID: 6LU7) was obtained from the Protein Data Bank. The protein structure was prepared for docking by removing water molecules, adding polar hydrogen atoms, and assigning Kollman charges using AutoDock Tools.
-
Ligand Preparation: The 3D structure of this compound was obtained from a chemical database or drawn using chemical drawing software. The ligand was prepared by minimizing its energy and assigning Gasteiger charges.
-
Grid Box Generation: A grid box was defined around the active site of the protease to encompass the binding pocket. The dimensions and center of the grid were set to cover the region where the natural substrate binds.
-
Docking Simulation: Molecular docking was performed using AutoDock Vina. The program systematically samples different conformations and orientations of the ligand within the defined grid box and calculates the binding energy for each pose.
-
Analysis of Results: The docking results were analyzed to identify the lowest binding energy pose, which represents the most likely binding mode. The specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the protease were visualized and examined.
Visualizations
Signaling Pathway
While the direct signaling pathway modulated by this compound is primarily the inhibition of viral polyprotein processing, the broader context of this action is the disruption of the SARS-CoV-2 replication cycle.
Caption: Inhibition of SARS-CoV-2 Replication by this compound.
Experimental Workflow
The workflow for the in silico analysis of this compound's interaction with the SARS-CoV-2 main protease is depicted below.
Caption: Workflow for Molecular Docking of this compound.
Broader Context and Related Compounds: The Case of Solasodine
It is noteworthy that this compound belongs to a class of steroidal alkaloids where Solasodine is the core aglycone. Solasodine itself has been the subject of more extensive research, particularly in the context of cancer therapeutics. Studies on Solasodine provide valuable insights into the potential broader biological activities of this class of compounds.
For instance, Solasodine has been shown to inhibit the proliferation of human colorectal cancer cells by suppressing the AKT/glycogen synthase kinase-3β/β-catenin signaling pathway. This demonstrates that compounds structurally related to this compound can have significant effects on fundamental cellular signaling pathways implicated in disease.
Further research is warranted to determine if this compound shares these or other biological activities in addition to its putative role as a viral protease inhibitor.
References
chemical structure and properties of Solasurine
For research use only. Not for human or veterinary use.
Introduction
Solasurine is a naturally occurring steroidal alkaloid glycoside found in plants of the Solanum genus, notably Solanum surattense (also known as Solanum xanthocarpum).[1] As a member of the vast family of Solanum alkaloids, it shares a structural relationship with other prominent compounds like solasodine, solasonine, and solamargine. While less studied than its counterparts, this compound is emerging as a compound of interest for its potential biological activities. This technical guide provides a comprehensive overview of the current knowledge on the chemical structure, properties, and biological activities of this compound, with a focus on presenting available data in a structured format for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound is characterized by a steroidal aglycone backbone, which is a derivative of cholesterol, linked to a carbohydrate moiety. The aglycone part of these compounds is known as solasodine.[2][3]
Chemical Identity
| Identifier | Value |
| CAS Number | 27028-76-8 |
| Molecular Formula | C39H63NO11 |
| Molecular Weight | 721.92 g/mol |
| Synonyms | 澳茄新碱 (ào jiā xīn jiǎn) |
Physicochemical Properties
Limited experimental data is available for the physicochemical properties of this compound. The following table summarizes the known information.
| Property | Value | Source |
| Melting Point | 246-248 °C | [1] |
| Appearance | Fine needles | [1] |
Note: Further experimental determination of properties such as solubility, pKa, and logP is required for a complete profile of this compound.
Biological Activities and Mechanism of Action
The biological activities of this compound are not yet extensively studied. However, preliminary research and its structural similarity to other solasodine glycosides suggest potential therapeutic applications.
Antiviral Activity
An in-silico study has suggested that this compound may exhibit antiviral properties against SARS-CoV-2. The study predicted that this compound could interact with the C3-like protease (main protease) of the virus, a key enzyme in its replication cycle. This interaction is hypothesized to involve several amino acid residues, including Phe8, Pro9, Ile152, Tyr154, Pro293, Phe294, Val297, and Arg298. It is important to note that this is based on computational modeling and requires experimental validation.
Anticancer Potential
While direct experimental evidence for the anticancer activity of this compound is lacking in the reviewed literature, its aglycone, solasodine, and related glycosides like solasonine and solamargine have demonstrated significant anticancer effects in numerous studies. These compounds have been shown to inhibit the proliferation of various cancer cell lines, including colorectal, bladder, and breast cancer.[4][5][6] The proposed mechanisms of action for these related compounds involve the modulation of key signaling pathways.
Key Signaling Pathways (Inferred from Related Compounds)
Due to the limited research on this compound, the specific signaling pathways it modulates are unknown. However, based on the activities of its aglycone, solasodine, and other closely related glycosides, the following pathways are potential targets for investigation:
-
AKT/GSK-3β/β-catenin Pathway: Solasodine has been shown to suppress colorectal cancer cells by inhibiting this pathway.[4]
-
Hedgehog/Gli1 Signaling Pathway: Solasodine and solasonine have been found to inhibit the Hedgehog signaling pathway, which is crucial in cancer development and progression.[7][8][9]
-
PI3K/AKT and ERK/MAPK Pathways: Solasonine has been demonstrated to inhibit these pathways in bladder cancer cells.[5]
A potential mechanism of action for this compound, based on these related compounds, could involve the induction of apoptosis and inhibition of cell proliferation and metastasis in cancer cells through the modulation of these or similar signaling pathways.
Below is a generalized representation of a potential signaling pathway that could be investigated for this compound, based on the known activity of Solasodine.
Caption: Potential signaling pathway for this compound based on Solasodine's mechanism.
Experimental Protocols
Detailed experimental protocols for the isolation, characterization, and biological evaluation of this compound are not widely available. The following sections provide a general framework based on methodologies used for related compounds.
Isolation and Purification of this compound
A historical method for the isolation of this compound from the fresh berries of Solanum xanthocarpum involves the following general steps:[1]
-
Extraction: The plant material is extracted with a suitable solvent, such as methanol or ethanol.
-
Fractionation: The crude extract is then subjected to fractionation using different solvents to separate compounds based on their polarity.
-
Chromatography: Column chromatography and thin-layer chromatography (TLC) are employed for the separation and purification of the individual glycoalkaloids.
-
Crystallization: The purified this compound is obtained as fine needles through crystallization from a suitable solvent like methanol.[1]
A generalized workflow for the isolation of steroidal alkaloids from Solanum species is depicted below.
Caption: General workflow for isolating this compound.
Structural Elucidation
The determination of this compound's complex structure would require a combination of modern spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the exact molecular weight and fragmentation pattern, which can help identify the aglycone and the sugar components.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for elucidating the complete chemical structure, including the stereochemistry and the linkage of the sugar units to the aglycone.
In Vitro Biological Assays
To validate the potential biological activities of this compound, a series of in vitro assays would be necessary.
-
Cell Culture: Vero E6 cells, which are susceptible to SARS-CoV-2 infection, would be cultured.
-
Cytotoxicity Assay: A preliminary assay (e.g., MTT or MTS) would be performed to determine the non-toxic concentration range of this compound on the host cells.
-
Antiviral Activity Assay:
-
Cells are pre-treated with various concentrations of this compound.
-
The cells are then infected with SARS-CoV-2.
-
After an incubation period, the viral cytopathic effect (CPE) is observed, or viral replication is quantified using methods like plaque reduction assays or RT-qPCR for viral RNA.
-
The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) would be calculated to determine the selectivity index (SI = CC50/EC50).
-
-
Cell Lines: A panel of cancer cell lines relevant to the hypothesized activity would be selected.
-
Cell Viability Assay (e.g., MTT, SRB): To determine the cytotoxic effect of this compound on cancer cells and calculate the half-maximal inhibitory concentration (IC50).
-
Apoptosis Assay (e.g., Annexin V/PI staining): To determine if this compound induces programmed cell death.
-
Cell Cycle Analysis (e.g., Flow Cytometry): To investigate if this compound causes cell cycle arrest at specific phases.
-
Wound Healing/Transwell Migration Assays: To assess the effect of this compound on cancer cell migration and invasion.
-
Western Blot Analysis: To investigate the effect of this compound on the protein expression levels in key signaling pathways.
Conclusion and Future Directions
This compound is a steroidal alkaloid with a defined molecular formula and CAS number, but it remains a largely understudied natural product. The available information, primarily from older isolation studies and a recent in-silico analysis, suggests that this compound holds potential for further investigation, particularly in the areas of antiviral and anticancer research.
Future research should focus on:
-
Complete Structural Elucidation: Definitive spectroscopic analysis (NMR, MS) to confirm the full chemical structure of this compound, including the nature and linkage of its sugar moiety.
-
In Vitro and In Vivo Biological Evaluation: Rigorous experimental studies are needed to validate the predicted antiviral activity and to explore its potential as an anticancer agent.
-
Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by this compound will be crucial for understanding its biological effects and for potential therapeutic development.
-
Synthesis and Analogue Development: Once the structure and activity are better understood, synthetic routes could be developed to produce this compound in larger quantities and to create analogues with improved efficacy and safety profiles.
This technical guide serves as a starting point for researchers interested in exploring the chemical and biological landscape of this compound, a promising but enigmatic natural compound. The significant body of research on the related solasodine glycosides provides a strong rationale and a methodological framework for unlocking the full potential of this compound.
References
- 1. jcsp.org.pk [jcsp.org.pk]
- 2. Isolation, purification and characterization of solasodine -- a steroidal alkaloid from Solanum surattense berries - ABIM - An Annotated Bibliography of Indian Medicine [indianmedicine.eldoc.ub.rug.nl]
- 3. Solasodine | C27H43NO2 | CID 442985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Solasodine inhibits human colorectal cancer cells through suppression of the AKT/glycogen synthase kinase‐3β/β‐catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solasonine Induces Apoptosis and Inhibits Proliferation of Bladder Cancer Cells by Suppressing NRP1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jabonline.in [jabonline.in]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Solasodine inhibited the proliferation of gastric cancer cells through suppression of Hedgehog/Gli1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
Solasurine (CAS 27028-76-8): A Technical Guide for Drug Development Professionals
An In-depth Overview of a Steroidal Alkaloid with Therapeutic Potential
Abstract
Solasurine is a steroidal alkaloid glycoside naturally occurring in plants of the Solanum genus, notably Solanum surattense. As a member of the spirosolane family of compounds, it shares a core aglycone structure, solasodine, with other well-studied glycoalkaloids such as solamargine and solasonine. While specific research on this compound is nascent, the extensive body of work on its aglycone and related glycosides suggests a range of potential pharmacological activities. This technical guide provides a comprehensive overview of the available data on this compound, supplemented with detailed information on its core component, solasodine, to offer a predictive framework for its biological activities, mechanisms of action, and potential therapeutic applications. This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
This compound is characterized by the steroidal alkaloid solasodine linked to a sugar moiety. The specific nature and linkage of this sugar chain are crucial for its biological activity. While detailed structural elucidation of the exact glycosidic bond and sugar composition of this compound (as defined by CAS 27028-76-8) is not extensively reported in peer-reviewed literature, its fundamental properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 27028-76-8 | [1] |
| Molecular Formula | C39H63NO11 | [2] |
| Molecular Weight | 721.92 g/mol | [1] |
| Class | Steroidal Alkaloid Glycoside | [1] |
| Aglycone | Solasodine | [3][4] |
| Natural Source | Solanum surattense | [1] |
Synthesis and Isolation
Isolation from Natural Sources
This compound is naturally present in Solanum surattense. The general protocol for isolating steroidal glycoalkaloids from plant material involves the following steps:
Experimental Protocol: General Isolation of Solasodine Glycosides
-
Extraction: Dried and powdered plant material (e.g., fruits, leaves) is subjected to extraction with a suitable solvent, often a hydroalcoholic solution (e.g., 70% ethanol or methanol), to extract the crude glycosides.
-
Acid Hydrolysis (for Aglycone Isolation): To obtain the aglycone solasodine, the crude glycoside extract is hydrolyzed using a strong acid (e.g., hydrochloric acid or sulfuric acid) in an alcoholic solvent. This step cleaves the glycosidic bonds, releasing the sugar moieties and the insoluble solasodine.
-
Purification of Aglycone: The precipitated solasodine can be further purified by recrystallization from a suitable solvent or by chromatographic techniques.
-
Purification of Glycosides: For the isolation of intact glycosides like this compound, the crude extract is subjected to various chromatographic techniques, such as column chromatography over silica gel or alumina, followed by preparative high-performance liquid chromatography (HPLC) to separate the individual glycosides based on their polarity.
Chemical Synthesis
The chemical synthesis of solasodine glycosides typically involves the glycosylation of the solasodine aglycone. While a specific protocol for this compound is not detailed in the literature, a general approach is outlined below.
Experimental Protocol: General Synthesis of Solasodine Glycosides
-
Protection of Solasodine: The reactive groups on the solasodine molecule, other than the 3-hydroxyl group where glycosylation is desired, may need to be protected using appropriate protecting groups.
-
Glycosylation: The protected solasodine is reacted with a glycosyl donor (an activated sugar molecule, e.g., a glycosyl halide or a thioglycoside) in the presence of a suitable promoter (e.g., a Lewis acid) to form the glycosidic bond.
-
Deprotection: The protecting groups are removed from the newly formed glycoside to yield the final product.
-
Purification: The synthesized solasodine glycoside is purified using chromatographic methods.
Biological Activity and Mechanism of Action
Direct experimental data on the biological activity of this compound is limited. However, its potential can be inferred from the extensive research on its aglycone, solasodine, and related glycosides.
Potential Anti-Cancer Activity
Solasodine and its glycosides have demonstrated significant anti-cancer properties across various cancer cell lines. The sugar moiety is known to play a critical role in the cytotoxic activity.
Signaling Pathway: Solasodine's Inhibition of the AKT/GSK-3β/β-catenin Pathway
Solasodine has been shown to suppress the proliferation of colorectal cancer cells by inhibiting the PI3K/AKT signaling pathway. This inhibition leads to the activation of GSK-3β, which in turn promotes the phosphorylation and subsequent degradation of β-catenin, a key transcriptional regulator involved in cell proliferation and survival.
Caption: Solasodine's inhibitory effect on the AKT/GSK-3β/β-catenin signaling pathway.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of this compound (or Solasodine) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the logarithm of the compound concentration.
Potential Anti-Viral Activity (SARS-CoV-2)
Computational studies have suggested that this compound may interact with the C3-like protease (main protease, Mpro) of SARS-CoV-2, an essential enzyme for viral replication. This suggests a potential role for this compound as an anti-viral agent.
Experimental Workflow: SARS-CoV-2 Main Protease Inhibition Assay (FRET-based)
A Fluorescence Resonance Energy Transfer (FRET)-based assay is a common method to screen for inhibitors of viral proteases.
Caption: Workflow for a FRET-based SARS-CoV-2 main protease inhibition assay.
Experimental Protocol: SARS-CoV-2 Main Protease FRET Assay
-
Reagent Preparation: Prepare assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT). Dilute the SARS-CoV-2 main protease and the FRET substrate (a peptide with a fluorophore and a quencher that is cleaved by the protease) to their working concentrations in the assay buffer. Prepare serial dilutions of this compound.
-
Enzyme-Inhibitor Incubation: In a 96-well plate, add the SARS-CoV-2 main protease to each well, followed by the addition of different concentrations of this compound or a vehicle control. Incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the FRET substrate to each well.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence plate reader. As the protease cleaves the substrate, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
-
Data Analysis: The rate of the reaction is determined from the slope of the fluorescence versus time plot. The percent inhibition for each concentration of this compound is calculated relative to the vehicle control. The IC50 value can then be determined by plotting percent inhibition against the logarithm of the inhibitor concentration.
Other Potential Biological Activities of the Solasodine Core
Based on studies of solasodine, this compound may also possess the following activities:
-
Anticonvulsant and CNS Depressant Activity: Solasodine has been shown to have anticonvulsant effects in rodent models.
-
Antioxidant and Anti-inflammatory Effects: The steroidal structure of solasodine contributes to its ability to scavenge free radicals and reduce inflammation.
-
Hepatoprotective Activity: Solasodine has demonstrated protective effects against liver damage in preclinical studies.
Quantitative Data
Specific quantitative data for this compound (CAS 27028-76-8) is not widely available in the public domain. The following table presents data for the aglycone solasodine and related glycosides to provide a reference for potential activity.
| Compound | Assay | Cell Line/Target | Activity | Source(s) |
| Solasodine | Cytotoxicity (in vitro) | Colorectal Cancer Cells | Suppression of AKT/GSK-3β/β-catenin pathway | |
| Solamargine | Cytotoxicity (IC50) | Various Cancer Cell Lines | Varies (µM range) | |
| Solasonine | Cytotoxicity (IC50) | Various Cancer Cell Lines | Varies (µM range) | |
| This compound | Molecular Docking | SARS-CoV-2 Main Protease | Predicted high binding affinity | [5] |
Note: The lack of specific IC50 values for this compound highlights a significant data gap and an opportunity for future research.
Conclusion and Future Directions
This compound is a steroidal alkaloid with a promising chemical scaffold that suggests a range of potential therapeutic applications, from anti-cancer to anti-viral activities. However, there is a clear need for dedicated research to elucidate its specific biological activities and mechanisms of action. Future studies should focus on:
-
Definitive Structural Elucidation: Precise determination of the sugar moiety and its linkage to the solasodine aglycone for the compound corresponding to CAS 27028-76-8.
-
In Vitro Biological Screening: Comprehensive evaluation of this compound's cytotoxicity against a panel of cancer cell lines and its inhibitory activity against viral targets like the SARS-CoV-2 main protease to determine its IC50 values.
-
Mechanism of Action Studies: Investigation into the specific signaling pathways modulated by this compound.
-
In Vivo Efficacy and Safety: Preclinical studies in animal models to assess the therapeutic potential and safety profile of this compound.
By building upon the extensive knowledge of its aglycone, solasodine, and related glycosides, the research community can accelerate the exploration of this compound as a potential lead compound for the development of novel therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HBP1324 澳茄新碱,this compound 27028-76-8_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 3. Solasodine | CAS:126-17-0 | Manufacturer ChemFaces [chemfaces.com]
- 4. Veratramine | CAS:60-70-8 | Manufacturer ChemFaces [chemfaces.com]
- 5. The enzymatic biosynthesis of acylated steroidal glycosides and their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Steroidal Alkaloids in the Solanaceae Family
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Solanaceae family, commonly known as the nightshade family, is a diverse group of plants that includes important food crops like potatoes, tomatoes, and eggplants. Beyond their agricultural significance, these plants are also a rich source of a unique class of secondary metabolites known as steroidal alkaloids. These nitrogen-containing compounds, derived from cholesterol, exhibit a wide array of biological activities, from potent toxicity to promising therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the core aspects of steroidal alkaloids in the Solanaceae family, intended for researchers, scientists, and professionals in drug development. It covers their biosynthesis, quantification, and biological activities, with a focus on experimental methodologies and data presentation. Detailed protocols for key experiments are provided, and complex biological pathways are visualized using Graphviz to facilitate a deeper understanding of their molecular mechanisms.
Introduction to Steroidal Alkaloids in Solanaceae
Steroidal alkaloids are a class of specialized metabolites characterized by a steroidal backbone, typically a C27 cholestane skeleton, with a nitrogen atom incorporated into a heterocyclic ring system. In the Solanaceae family, these compounds are often found as glycosides, where one or more sugar moieties are attached to the steroidal aglycone, forming steroidal glycoalkaloids (SGAs). The presence and concentration of these alkaloids vary significantly among different species, tissues, and developmental stages of the plant.[1][2] They play a crucial role in the plant's defense against herbivores and pathogens.[1]
The primary steroidal alkaloids of interest in the Solanaceae family include:
-
α-Solanine and α-Chaconine: Predominantly found in potatoes (Solanum tuberosum), these are two of the most well-known and studied toxic glycoalkaloids.[3][4]
-
α-Tomatine: The major glycoalkaloid in tomatoes (Solanum lycopersicum), particularly in green, unripe fruits. Its concentration decreases significantly as the fruit ripens.[2][5]
-
Solasodine and Solamargine: Found in various Solanum species, including eggplant (Solanum melongena) and Solanum nigrum.[6] Solasodine is a key starting material for the synthesis of steroidal drugs.[7]
The diverse biological activities of these compounds have garnered significant interest in the pharmaceutical industry, particularly for their potential in cancer therapy.[8][9][10]
Biosynthesis of Steroidal Alkaloids
The biosynthesis of steroidal alkaloids in Solanaceae is a complex process that begins with cholesterol. The pathway involves a series of hydroxylation, oxidation, and transamination reactions to form the characteristic nitrogen-containing heterocyclic ring systems. The genes and enzymes involved in these pathways have been extensively studied, particularly for α-tomatine in tomato and α-solanine and α-chaconine in potato.
Biosynthesis of α-Tomatine in Tomato
The biosynthesis of α-tomatine from cholesterol is a multi-step process involving a series of enzymes encoded by the GLYCOALKALOID METABOLISM (GAME) genes.[11] The pathway proceeds through the formation of the aglycone tomatidine, which is then glycosylated to form α-tomatine.[2] During fruit ripening, α-tomatine is further metabolized to the non-toxic compound esculeoside A.[2][5]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Content of Two Major Steroidal Glycoalkaloids in Tomato (Solanum lycopersicum cv. Micro-Tom) Mutant Lines at Different Ripening Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN101337000B - Solanum nigrum extract, preparation method and pharmaceutical application thereof - Google Patents [patents.google.com]
- 7. Isolation of solasodine and other steroidal alkaloids and sapogenins by direct hydrolysis-extraction of Solanum plants or glycosides therefrom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solamargine induces apoptosis of human renal carcinoma cells via downregulating phosphorylated STAT3 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solamargine derived from Solanum nigrum induces apoptosis of human cholangiocarcinoma QBC939 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solamargine triggers hepatoma cell death through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
Comprehensive Technical Guide on the Bioavailability and Pharmacokinetics of Solasonine
Disclaimer: Initial searches for "Solasurine" did not yield any publicly available scientific information. It is possible that "this compound" is a novel compound, a proprietary drug name not yet in the public domain, or a misspelling. This document has been prepared using "Solasonine," a structurally related and well-documented glycoalkaloid, as a template to demonstrate the requested in-depth technical guide format. All data, protocols, and diagrams presented herein pertain to Solasonine.
Introduction
Solasonine is a naturally occurring glycoalkaloid found in various Solanum species, including eggplant (Solanum melongena) and black nightshade (Solanum nigrum)[1][2]. It is a glycoside of solasodine[3]. Solasonine has garnered significant interest in the scientific community for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antiparasitic properties[4][5][6]. Understanding the bioavailability and pharmacokinetic profile of Solasonine is crucial for its development as a potential therapeutic agent. This guide provides a comprehensive overview of the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of Solasonine, along with detailed experimental methodologies and relevant signaling pathways.
Bioavailability and Pharmacokinetics
Detailed pharmacokinetic studies providing quantitative data such as Cmax, Tmax, AUC, and half-life for Solasonine in plasma are not extensively available in the public domain. However, in vivo studies in animal models have provided insights into its therapeutic efficacy and administration.
In Vivo Studies
While specific pharmacokinetic parameters are not detailed, in vivo studies on xenograft mouse models have demonstrated the antitumor effects of Solasonine. For instance, in a study on pancreatic cancer, Solasonine was administered orally at doses of 40 or 80 mg/kg[7]. This suggests that Solasonine has some level of oral bioavailability, allowing it to reach therapeutic concentrations in target tissues.
Table 1: Summary of In Vivo Dosing of Solasonine
| Animal Model | Cancer Type | Route of Administration | Dosage | Study Outcome | Reference |
| Nude Mice | Pancreatic Cancer (PANC-1 and CFPAC-1 xenografts) | Oral | 40 or 80 mg/kg | Blocked tumor formation and metastasis | [7] |
Experimental Protocols
This section details the methodologies employed in the in vivo studies to assess the efficacy of Solasonine.
Animal Xenograft Model for Pancreatic Cancer
-
Cell Lines: PANC-1 and CFPAC-1 human pancreatic cancer cell lines were used[7].
-
Animals: Male nude mice were utilized for the study[7].
-
Tumor Implantation: 1x10^6 PANC-1 and CFPAC-1 cells were subcutaneously injected into the right side of each mouse[7].
-
Treatment: When tumors reached a certain volume, mice were randomized into control and treatment groups. The treatment group received Solasonine at doses of 40 or 80 mg/kg via oral administration. The treatment was given twice a week for five weeks[7].
-
Tumor Measurement: Tumor volumes were measured at specified time points using the formula: (length × width²) × 0.5[7].
-
Metastasis Model: A pancreatic cancer metastasis model was also established, and tumor metastasis was evaluated using a live fluorescence imaging technique[7].
-
Analysis: At the end of the study, tumors were excised, and protein levels of relevant markers were analyzed by Western blot[7].
Caption: Workflow of an in vivo xenograft model to evaluate the antitumor efficacy of Solasonine.
Signaling Pathways
Solasonine has been shown to exert its anticancer effects through the modulation of several key signaling pathways.
Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway plays a critical role in embryonic development and tumorigenesis. Solasonine has been identified as an inhibitor of the Hh pathway. It acts by targeting Gli, a key transcriptional effector of the pathway[1]. By inhibiting Gli, Solasonine can suppress the expression of Hh target genes, such as Gli1 and Ptch1, which are involved in cell proliferation and survival[1].
Caption: Solasonine inhibits the Hedgehog signaling pathway by targeting the transcriptional factor Gli.
Ferroptosis Induction
Recent studies have shown that Solasonine can induce ferroptosis, a form of regulated cell death, in hepatocellular carcinoma cells[8]. This is achieved by inhibiting glutathione peroxidase 4 (GPX4), a key enzyme in the glutathione redox system. Inhibition of GPX4 leads to an accumulation of lipid peroxides, ultimately resulting in cell death[8].
PI3K/AKT and MAPK Pathways
In bladder cancer cells, Solasonine has been found to suppress cell proliferation and induce apoptosis by inhibiting the PI3K/AKT and MAPK signaling pathways[9]. These pathways are crucial for cell growth, survival, and differentiation, and their inhibition by Solasonine contributes to its antitumor effects.
Conclusion
While detailed pharmacokinetic data for Solasonine remains to be fully elucidated, existing in vivo studies demonstrate its potential as a therapeutic agent, particularly in the context of cancer. Its oral activity in animal models is a promising characteristic for further drug development. The multifaceted mechanism of action, involving the inhibition of key signaling pathways such as Hedgehog, PI3K/AKT, and MAPK, as well as the induction of ferroptosis, highlights its potential to overcome drug resistance and effectively target various cancers. Further research focusing on the ADME properties of Solasonine is warranted to optimize its clinical application.
References
- 1. mdpi.com [mdpi.com]
- 2. Main chemical constituents and mechanism of anti‐tumor action of Solanum nigrum L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solasonine - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Solasonine | TargetMol [targetmol.com]
- 7. Solasonine Inhibits Pancreatic Cancer Progression With Involvement of Ferroptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Solasonine Induces Apoptosis and Inhibits Proliferation of Bladder Cancer Cells by Suppressing NRP1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Therapeutic Targets of Solasurine and Related Glycoalkaloids
Introduction
This technical guide provides a comprehensive overview of the therapeutic potential of solasurine and its closely related, and more extensively studied, steroidal glycoalkaloids, solasonine and solasodine. While "this compound" is an infrequently used term in scientific literature, it is understood to belong to the same family of compounds as solasonine and its aglycone, solasodine, which are the primary focus of the available research[1][2][3]. Solasodine is the non-sugar component (aglycone) of solasonine[1][2][3]. These compounds, found in various plants of the Solanaceae family, have garnered significant interest for their potential applications in medicine, particularly in oncology[1][2]. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the mechanisms of action, potential therapeutic targets, quantitative data from preclinical studies, and relevant experimental protocols.
Core Therapeutic Area: Oncology
The primary therapeutic potential of solasonine and solasodine lies in their anticancer properties. These compounds have been shown to induce apoptosis, modulate autophagy, and inhibit key signaling pathways involved in cancer cell proliferation and survival.
Induction of Apoptosis
A primary mechanism by which solasonine and solasodine exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is achieved through the modulation of key proteins in the apoptotic signaling cascade.
-
Mitochondrial Pathway: Solasonine has been observed to induce apoptosis in human gastric cancer SGC-7901 cells via the mitochondria-mediated pathway. This involves the downregulation of the anti-apoptotic protein Bcl-2 and the modulation of Bax, leading to mitochondrial damage and subsequent activation of caspases, such as Caspase-3[4].
-
Caspase Activation: Solasodine has been shown to trigger the caspase-cascade reaction in colorectal cancer cells, leading to apoptosis[5]. In lung cancer cell line H446, solasonine upregulates the expression of pro-apoptotic proteins BAX and CASP3, while downregulating the anti-apoptotic protein BCL2[5].
Modulation of Autophagy
Autophagy is a cellular self-digestion process that can either promote cell survival or contribute to cell death. Solasodine has been shown to affect autophagy in ovarian cancer cells, suggesting another layer of its anticancer mechanism[6]. The interplay between apoptosis and autophagy in response to these compounds is a key area of ongoing research.
Inhibition of Key Signaling Pathways
Solasonine and solasodine have been demonstrated to inhibit several critical signaling pathways that are often dysregulated in cancer.
-
Hedgehog (Hh) Signaling Pathway: Solasonine has been identified as an inhibitor of the Hedgehog (Hh) signaling pathway by targeting the transcriptional factor Gli[7][8]. This is significant as the Hh pathway is crucial in tumorigenesis and the development of resistance to some cancer therapies[7][8].
-
PI3K/AKT/mTOR Signaling Pathway: Solasodine has been shown to suppress colorectal cancer cells by inhibiting the PI3K/AKT/mTOR pathway[9][10]. This pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a key strategy in cancer therapy[7][10][11][12][13].
-
NF-κB Signaling: Solasodine has been found to target NF-κB signaling to overcome multidrug resistance in cancer cells by downregulating P-glycoprotein expression[14].
Quantitative Data: In Vitro Cytotoxicity
The following tables summarize the reported IC50 values for solasonine and solasodine in various cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: IC50 Values of Solasonine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| THP-1 | Acute Monocytic Leukemia | Not specified | [9] |
| MV4-11 | Acute Monocytic Leukemia | Not specified | [9] |
| NB-4 | Acute Promyelocytic Leukemia | Not specified | [9] |
| HL-60 | Acute Promyelocytic Leukemia | Not specified | [9] |
| HEL | Erythroleukemia | Not specified | [9] |
| Raji | Burkitt's Lymphoma | Not specified | [9] |
| Jurkat | T-cell Leukemia | Not specified | [9] |
| SW620 | Colorectal Cancer | 35.52 | [15] |
| SW480 | Colorectal Cancer | 44.16 | [15] |
| A549 | Lung Cancer | 44.18 | [15] |
| MGC803 | Gastric Cancer | 46.72 | [15] |
| Huh-7 | Hepatocellular Carcinoma | 10.3 ± 1.5 | [16] |
| HepG2 | Hepatocellular Carcinoma | Not specified | [16] |
| FaDu | Pharyngeal Squamous Cell Carcinoma | 5.17 | [17] |
Table 2: IC50 Values of Solasodine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| HCT116 | Colorectal Cancer | 39.43 | [5] |
| HT-29 | Colorectal Cancer | 44.56 | [5] |
| SW480 | Colorectal Cancer | 50.09 | [5] |
| Huh-7 | Hepatocellular Carcinoma | 11.7 ± 0.3 | [16] |
| HeLa | Cervical Cancer | Not specified | [18] |
| MCF7 | Breast Cancer | Not specified | [18] |
| HT29 | Colorectal Cancer | Not specified | [18] |
Other Potential Therapeutic Targets
Beyond oncology, solasodine and related compounds have shown promise in other therapeutic areas.
-
Neuroprotection: Solasodine has demonstrated neuroprotective effects, potentially through its antioxidant properties[1][19]. It has been shown to protect the brain against ischemia/reperfusion injury in animal models[1].
-
Anti-inflammatory Effects: Solasodine exhibits anti-inflammatory activity, suggesting its potential use in treating inflammatory conditions[20].
-
Antimicrobial and Antifungal Activity: These compounds have also been reported to have antimicrobial and antifungal properties[1][2].
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for evaluating the therapeutic potential of this compound-related compounds.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity[21][22][23][24].
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., solasodine or solasonine) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized by viable cells into formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Culture and treat cells with the test compound as described for the MTT assay.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect specific proteins in a sample and is crucial for investigating the effect of compounds on signaling pathways[25][26][27][28][29].
Protocol:
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-AKT, total AKT, cleaved caspase-3) overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by solasonine and solasodine, as well as a typical experimental workflow.
Conclusion
Solasonine and its aglycone solasodine are promising natural compounds with significant therapeutic potential, particularly in the field of oncology. Their multifaceted mechanisms of action, including the induction of apoptosis, modulation of autophagy, and inhibition of key cancer-related signaling pathways, make them attractive candidates for further drug development. This technical guide provides a foundational understanding of their therapeutic targets and the experimental approaches to their study. Further research is warranted to fully elucidate their clinical potential and to develop them into effective therapeutic agents.
References
- 1. Solasodine - Wikipedia [en.wikipedia.org]
- 2. rjptonline.org [rjptonline.org]
- 3. sciepub.com [sciepub.com]
- 4. researchgate.net [researchgate.net]
- 5. Solasodine inhibits human colorectal cancer cells through suppression of the AKT/glycogen synthase kinase‐3β/β‐catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solasodine | C27H43NO2 | CID 442985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Anti-Colorectal Cancer Activity of Solasonin from Solanum nigrum L. via Histone Deacetylases-Mediated p53 Acetylation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Main chemical constituents and mechanism of anti‐tumor action of Solanum nigrum L - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. texaschildrens.org [texaschildrens.org]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 25. pubcompare.ai [pubcompare.ai]
- 26. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Western blot analysis of Akt, p-Akt, cleaved caspase-3, GSK-3β and p-GSK-3β [bio-protocol.org]
- 28. researchgate.net [researchgate.net]
- 29. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Solasurine's Interaction with Viral Proteases: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solasurine, a steroidal alkaloid isolated from the plant Solanum surattense, has emerged as a compound of interest in the ongoing search for novel antiviral agents. The global health landscape necessitates the exploration of diverse chemical entities for their potential to inhibit viral replication. Viral proteases, essential enzymes for the lifecycle of many viruses, represent a key target for therapeutic intervention. This technical guide provides a detailed overview of the current understanding of this compound's interaction with viral proteases, with a specific focus on the main protease (Mpro or 3CLpro) of SARS-CoV-2, the causative agent of COVID-19. The information presented herein is primarily derived from in silico computational studies, as experimental data on this specific interaction is not yet available in the public domain.
Data Presentation: In Silico Interaction of this compound with SARS-CoV-2 Main Protease
Computational molecular docking studies have been instrumental in predicting the binding affinity and interaction patterns of this compound with the SARS-CoV-2 main protease. The following table summarizes the key quantitative data from these in silico analyses. It is important to note that these values are theoretical and await experimental validation.
| Compound | Target Viral Protease | Computational Method | Predicted Binding Energy (kcal/mol) | Interacting Amino Acid Residues |
| This compound | SARS-CoV-2 Main Protease (3CLpro) | Molecular Docking | Not explicitly quantified in available literature | Phe8, Pro9, Ile152, Tyr154, Pro293, Phe294, Val297, Arg298[1] |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the logical workflow of in silico analysis used to predict the interaction between this compound and viral proteases, and the hypothesized mechanism of action based on these computational models.
Experimental Protocols
While specific experimental protocols for testing this compound's interaction with viral proteases are not available in the reviewed literature, this section provides detailed, generalized methodologies for key assays that are fundamental for such investigations. These protocols can be adapted for the evaluation of this compound.
Fluorescence Resonance Energy Transfer (FRET)-Based Enzymatic Assay for Protease Inhibition
This assay is a common method to determine the in vitro inhibitory activity of a compound against a purified viral protease.
Objective: To quantify the inhibition of a specific viral protease by this compound.
Materials:
-
Purified recombinant viral protease (e.g., SARS-CoV-2 3CLpro).
-
FRET-based peptide substrate specific for the protease.
-
Assay buffer (e.g., Tris-HCl, NaCl, EDTA, DTT, pH 7.3).
-
This compound (dissolved in a suitable solvent like DMSO).
-
Positive control inhibitor (e.g., a known inhibitor of the target protease).
-
96-well or 384-well black microplates.
-
Fluorescence plate reader.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically <1%).
-
Enzyme and Substrate Preparation: Dilute the purified viral protease and the FRET substrate to their optimal working concentrations in the assay buffer. These concentrations should be predetermined through enzyme kinetics studies.
-
Assay Reaction: a. To each well of the microplate, add the this compound dilution or control (buffer with solvent for negative control, positive control inhibitor). b. Add the diluted viral protease to each well and incubate for a predetermined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C) to allow for inhibitor binding. c. Initiate the enzymatic reaction by adding the FRET substrate to all wells.
-
Data Acquisition: Immediately begin monitoring the fluorescence signal (at the appropriate excitation and emission wavelengths for the FRET pair) over time using a fluorescence plate reader. The rate of increase in fluorescence is proportional to the protease activity.
-
Data Analysis: a. Calculate the initial reaction velocity (slope of the linear phase of the fluorescence curve) for each concentration of this compound. b. Normalize the velocities to the negative control (100% activity). c. Plot the percentage of inhibition against the logarithm of the this compound concentration. d. Determine the half-maximal inhibitory concentration (IC50) value by fitting the data to a dose-response curve.
Cell-Based Viral Replication Assay
This assay evaluates the ability of a compound to inhibit viral replication in a cellular context.
Objective: To determine the antiviral activity of this compound against a specific virus in a host cell line.
Materials:
-
A susceptible host cell line (e.g., Vero E6 for SARS-CoV-2).
-
The target virus.
-
Cell culture medium and supplements.
-
This compound.
-
Positive control antiviral drug.
-
Reagents for quantifying viral replication (e.g., antibodies for immunofluorescence, reagents for RT-qPCR, or a reporter virus).
-
Reagents for assessing cell viability (e.g., MTT, CellTiter-Glo).
Procedure:
-
Cell Seeding: Seed the host cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Treatment: After cell attachment, treat the cells with serial dilutions of this compound or a control compound for a specified pre-incubation period.
-
Viral Infection: Infect the cells with the virus at a specific multiplicity of infection (MOI).
-
Incubation: Incubate the infected cells for a period that allows for multiple rounds of viral replication (e.g., 24-72 hours).
-
Quantification of Viral Replication:
-
RT-qPCR: Extract viral RNA from the cell supernatant or cell lysate and quantify the amount of viral genetic material.
-
Plaque Assay: Collect the supernatant and perform a plaque assay to determine the viral titer.
-
Immunofluorescence: Fix and permeabilize the cells, then stain for a viral antigen using a specific antibody. Quantify the number of infected cells.
-
-
Cytotoxicity Assay: In a parallel plate without viral infection, assess the cytotoxicity of the this compound concentrations used in the antiviral assay to determine the 50% cytotoxic concentration (CC50).
-
Data Analysis: a. Calculate the percentage of inhibition of viral replication for each this compound concentration relative to the untreated infected control. b. Determine the half-maximal effective concentration (EC50) from the dose-response curve. c. Calculate the selectivity index (SI = CC50 / EC50) to evaluate the therapeutic window of the compound.
Conclusion
The available in silico evidence suggests that this compound may interact with the main protease of SARS-CoV-2, indicating a potential mechanism for antiviral activity. However, it is imperative to underscore that these computational predictions require rigorous experimental validation. The detailed experimental protocols provided in this guide offer a framework for the systematic evaluation of this compound's inhibitory potential against viral proteases. Further research, encompassing both enzymatic and cell-based assays, is essential to elucidate the true therapeutic potential of this natural compound in the context of viral diseases.
References
A Technical Guide to the Preliminary Cytotoxicity of Solasurine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary cytotoxicity studies of solasurine, a steroidal alkaloid with demonstrated anticancer properties. This document synthesizes key findings on its mechanism of action, summarizes cytotoxic effects on various cancer cell lines, and details the experimental protocols utilized in these foundational studies.
Introduction
This compound, a glycoalkaloid found in plants of the Solanum genus, has emerged as a compound of interest in oncology research. Its cytotoxic effects against various cancer cell lines are attributed to its ability to induce apoptosis and inhibit cell proliferation through the modulation of key signaling pathways. This guide will delve into the quantitative data from these preliminary studies, the methodologies employed, and the molecular pathways implicated in this compound-induced cell death.
Quantitative Cytotoxicity Data
The cytotoxic potential of this compound and its derivatives has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, and the values for solasonine, a closely related and often studied compound, are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Adenocarcinoma | 15.08 | [1] |
| Calu-1 | Lung Adenocarcinoma | 21.59 | [1] |
| SGC-7901 | Human Gastric Cancer | Not specified | Solasonine showed a comparable inhibitory effect to cisplatin.[2] |
| Human Colorectal Cancer (CRC) cell lines (unspecified) | Colorectal Cancer | Not specified | Solasodine, the aglycone of this compound, prohibited CRC cell proliferation in a dose- and time-dependent manner.[3] |
| Bladder Cancer (BC) cells (unspecified) | Bladder Cancer | Not specified | Solasonine significantly inhibited BC cell proliferation.[4] |
| Huh7 and HepG2 | Human Liver Cancer | Not specified | Solasonine, solasodine, and solamargine induced a significant antiproliferative effect.[5] |
| MCF-7, KB, K562, and PC3 | Various Human Cancers | Not specified | Solasodine glycoside derivatives exhibited strong anticancer activity.[5] |
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the preliminary cytotoxicity studies of this compound and its analogues.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate overnight to allow for attachment.[6]
-
Compound Treatment: Treat the cells with various concentrations of this compound or the vehicle control and incubate for a specified period (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: Remove the treatment medium and add a fresh medium containing MTT solution (typically 0.5 mg/mL) to each well.[7] Incubate for 1-4 hours at 37°C.[7]
-
Formazan Solubilization: After incubation, add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[8][9]
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the drug concentration.
This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid intercalating agent that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) are distinguished based on their fluorescence.
Signaling Pathways and Mechanisms of Action
Preliminary studies indicate that this compound and its related compounds induce cytotoxicity through multiple signaling pathways, primarily leading to apoptosis.
Solasonine has been shown to induce apoptosis in human gastric cancer cells via the mitochondria-mediated pathway.[2] This involves the downregulation of the anti-apoptotic protein Bcl-2 and a decrease in the Bax/Bcl-2 ratio.[2] This disruption of mitochondrial membrane potential leads to the activation of caspases, such as Caspase-3, ultimately executing apoptosis.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Solasonine induces apoptosis of the SGC‐7901 human gastric cancer cell line in vitro via the mitochondria‐mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solasodine inhibits human colorectal cancer cells through suppression of the AKT/glycogen synthase kinase‐3β/β‐catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solasonine Induces Apoptosis and Inhibits Proliferation of Bladder Cancer Cells by Suppressing NRP1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. cyrusbio.com.tw [cyrusbio.com.tw]
- 9. broadpharm.com [broadpharm.com]
Methodological & Application
Application Notes and Protocols for Solasodine
Introduction
Solasodine is a steroidal alkaloid found in various plants of the Solanum genus, such as Solanum surattense[1]. It serves as a crucial starting material for the synthesis of steroidal drugs. Research has also highlighted its potential pharmacological activities, including anticancer and anticonvulsant effects, through the modulation of various signaling pathways[2][3][4]. This document provides a detailed overview of the synthesis and purification protocols for solasodine, along with insights into its mechanism of action.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C27H43NO2 | [5] |
| Average Molecular Weight | 413.646 g/mol | [5] |
| Monoisotopic Molecular Weight | 413.329379629 g/mol | [5] |
| Solasodine content in Solanum mauritianum callus (control) | 9.2 µg/g dry weight | [6] |
| Binding affinity to Gli1 | -7.4 kcal/mol | [3] |
| Anticonvulsant effective dose (mice) | 25 mg/kg (i.p.) | [4] |
Experimental Protocols
1. Synthesis of Solasodine Pivalate from Diosgenin Pivalate
This protocol describes a two-step synthesis method to produce solasodine pivalate from diosgenin pivalate[7].
-
Step 1: Reaction with Benzyl Carbamate
-
Dissolve diosgenin pivalate (1 equivalent) and benzyl carbamate (CbzNH2, 2 equivalents) in dichloromethane (DCM).
-
Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.9 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Quench the reaction by pouring the mixture into an aqueous solution of sodium bicarbonate (NaHCO3).
-
Extract the product with DCM.
-
Wash the organic extract with water and dry it over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude product.
-
-
Step 2: Deprotection and N-Cyclization
-
Dissolve the crude product from Step 1 in dry butanol.
-
Cool the solution to 0 °C.
-
Add acetyl bromide (AcBr).
-
This one-pot reaction leads to the deprotection of the 26-amino group followed by N-cyclization to yield solasodine pivalate.
-
The final product can be isolated and purified using column chromatography.
-
2. Isolation and Purification of Solasodine from Plant Material
This protocol outlines a "one-pot" hydrolysis and extraction method for isolating solasodine from Solanum plant materials[8][9].
-
1. Hydrolysis and Extraction:
-
Prepare a two-phase system consisting of an aqueous mineral acid (e.g., hydrochloric acid) and a water-immiscible organic solvent (e.g., toluene)[8][9].
-
Add the dried and finely ground plant material (e.g., fruits, leaves) to this system.
-
Heat the mixture to a temperature below 100°C to facilitate the simultaneous acid hydrolysis of solasodine glycosides and extraction of the liberated aglycone (solasodine) into the organic phase[8][9].
-
-
2. In situ Extraction of the Aglycone:
-
After the hydrolysis is complete, treat the reaction mixture with an alkali to neutralize the acid and liberate the free solasodine base.
-
The solasodine will be extracted into the organic solvent.
-
-
3. Purification:
-
Separate the organic phase containing the extracted solasodine.
-
The crude solasodine can be further purified by techniques such as column chromatography.
-
A High-Performance Liquid Chromatography (HPLC) method can be used for the quantitative analysis of solasodine. A C18 column with a mobile phase of methanol and ammonium dihydrogen phosphate buffer is suitable for separation, with detection at 200-205 nm[10]. For enhanced detection with UV detectors, a benzoylation derivatization step can be included in the sample preparation[6].
-
Signaling Pathways
Solasodine has been shown to modulate several key signaling pathways implicated in cancer progression.
1. AKT/GSK-3β/β-catenin Pathway
In colorectal cancer cells, solasodine has been found to suppress proliferation and motility by inhibiting the AKT/GSK-3β/β-catenin signaling pathway[2]. It leads to a downregulation of phosphorylated PI3K, AKT, and mTOR, as well as β-catenin, while upregulating GSK-3β and phosphorylated β-catenin[2]. This inhibition of the pathway ultimately hinders the nuclear translocation of β-catenin, a key event in the transcription of genes involved in cell proliferation[2].
Caption: Solasodine inhibits the AKT/GSK-3β/β-catenin pathway.
2. Hedgehog/Gli1 Signaling Pathway
Solasodine has also been identified as an inhibitor of the Hedgehog (Hh) signaling pathway, particularly by targeting the Gli1 transcription factor[3]. It has been shown to down-regulate Gli1 expression and prevent its nuclear localization, without affecting the upstream Smoothened (Smo) protein[3]. Molecular docking studies have indicated a stable binding of solasodine to Gli1[3]. This inhibition of the Hh/Gli1 pathway contributes to the anti-proliferative effects of solasodine in cancer cells[3].
Caption: Solasodine inhibits the Hedgehog/Gli1 signaling pathway.
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis, purification, and biological evaluation of solasodine.
Caption: Workflow for Solasodine Synthesis and Evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Solasodine inhibits human colorectal cancer cells through suppression of the AKT/glycogen synthase kinase‐3β/β‐catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anticonvulsant activity of solasodine isolated from Solanum sisymbriifolium fruits in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Extraction, purification and determination of Solasodine in cultures of Solanum mauritianum Scop. | Semantic Scholar [semanticscholar.org]
- 7. Two-step Synthesis of Solasodine Pivalate from Diosgenin Pivalate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation of solasodine and other steroidal alkaloids and sapogenins by direct hydrolysis-extraction of Solanum plants or glycosides therefrom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
Application Notes and Protocols for Solasurine (assumed to be Solasodine) Dissolution in Cell Culture
Note: The term "Solasurine" did not yield specific results in scientific literature. It is highly probable that this is a typographical error for Solasodine , a well-documented steroidal alkaloid from the Solanaceae family used in cell culture research. The following application notes and protocols are based on the properties and handling of Solasodine.
Application Notes
Introduction
Solasodine is a naturally occurring poisonous alkaloid found in plants of the Solanaceae family. In cell culture, it is investigated for its various biological activities, including its role as an inhibitor of matrix metalloproteinases (MMPs).[1] Proper dissolution and preparation of Solasodine are critical for accurate and reproducible experimental results. Due to its hydrophobic nature, Solasodine is poorly soluble in aqueous solutions like cell culture media. Therefore, an organic solvent is required to prepare a concentrated stock solution, which can then be diluted to the final working concentration in the aqueous culture medium.
Solubility and Solvent Selection
The most common and recommended solvent for dissolving Solasodine for in vitro studies is Dimethyl Sulfoxide (DMSO).[1] It is a polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[2] The solubility of Solasodine in DMSO has been reported to be 2 mg/mL, which corresponds to a molar concentration of 4.83 mM.[1] It is crucial to use fresh, high-purity, anhydrous DMSO, as moisture absorption can reduce the solubility of the compound.[1]
When preparing for cell culture experiments, the final concentration of DMSO in the medium should be kept to a minimum, as it can be toxic to cells at higher concentrations. A final DMSO concentration of 0.5% or less is generally considered acceptable for most cell lines, though this should be empirically determined for the specific cell type being used.[3]
Stock Solution Stability and Storage
Proper storage of the Solasodine stock solution is essential to maintain its chemical integrity and activity. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1] These aliquots should be stored at -80°C for long-term stability (up to one year) or at -20°C for shorter-term storage (up to one month).[1]
Quantitative Data Summary
| Parameter | Value/Recommendation | Source(s) |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | [1] |
| Solubility in DMSO | 2 mg/mL (4.83 mM) | [1] |
| Recommended Stock Concentration | 2 mg/mL (or 4.83 mM) | [1] |
| Long-Term Storage | 1 year at -80°C in solvent | [1] |
| Short-Term Storage | 1 month at -20°C in solvent | [1] |
| Max Final DMSO in Culture | ≤ 0.5% (v/v) | [3] |
Experimental Protocols
Protocol 1: Preparation of a 2 mg/mL Solasodine Stock Solution
Materials:
-
Solasodine powder
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes (1.5 mL)
-
Calibrated analytical balance
-
Pipettes and sterile pipette tips
-
Vortex mixer
Procedure:
-
Weighing: Carefully weigh out the desired amount of Solasodine powder using an analytical balance in a sterile environment (e.g., a laminar flow hood). For example, to prepare 1 mL of a 2 mg/mL stock solution, weigh 2 mg of Solasodine.
-
Dissolving: Transfer the weighed Solasodine powder into a sterile microcentrifuge tube. Add the calculated volume of fresh, anhydrous DMSO. In this example, add 1 mL of DMSO.
-
Mixing: Close the tube tightly and vortex the solution until the Solasodine is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary, but avoid excessive heat.
-
Sterilization (Optional): If the stock solution needs to be sterile and was not prepared in an aseptic environment, it can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Label each tube clearly with the compound name, concentration, date, and your initials. Store the aliquots at -80°C for long-term storage.[1]
Protocol 2: Preparation of Working Solutions for Cell Culture
Materials:
-
Prepared Solasodine stock solution (from Protocol 1)
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile tubes for dilution
-
Pipettes and sterile pipette tips
Procedure:
-
Thaw Stock Solution: Remove one aliquot of the Solasodine stock solution from the -80°C freezer and thaw it at room temperature.
-
Calculate Dilution: Determine the volume of the stock solution needed to achieve the desired final concentration in your cell culture experiment. The final concentration of DMSO should not exceed 0.5%.
-
Formula: Volume of Stock = (Final Concentration × Final Volume) / Stock Concentration
-
Example: To prepare 10 mL of cell culture medium with a final Solasodine concentration of 10 µM, from a 4.83 mM stock solution:
-
Convert stock concentration to µM: 4.83 mM = 4830 µM
-
Volume of Stock = (10 µM × 10 mL) / 4830 µM ≈ 0.0207 mL or 20.7 µL
-
-
-
Dilution: Add the calculated volume of the stock solution (20.7 µL in the example) to the pre-warmed complete cell culture medium (10 mL).
-
Mixing: Immediately mix the solution thoroughly by gentle pipetting or inverting the tube to prevent precipitation of the compound.
-
Application to Cells: Add the final working solution to your cell cultures. Remember to include a vehicle control in your experiment, which consists of cell culture medium with the same final concentration of DMSO as the treated samples.
Visualizations
Signaling Pathway
Caption: Solasodine's inhibitory effects on MMPs.
Experimental Workflow
Caption: Workflow for dissolving Solasodine and use in cell culture.
References
Application Notes and Protocols for Solasurine (Solasonine) Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solasurine, more commonly known as solasonine, is a steroidal glycoalkaloid found in various Solanaceae family plants. It is a glycoside of the aglycone solasodine.[1] Solasonine and its aglycone have garnered interest for their potential pharmacological activities. Understanding the stability profile of this compound is critical for the development of analytical methods, formulation of drug products, and determination of appropriate storage conditions to ensure its integrity and efficacy throughout its shelf life.
This document provides a comprehensive overview of this compound's stability, recommended storage conditions, and detailed protocols for conducting stability studies.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound (Solasonine)
| Property | Value | Reference |
| Chemical Name | (3β,22α,25R)-Spirosol-5-en-3-yl O-6-deoxy-α-L-mannopyranosyl-(1→2)-O-[β-D-glucopyranosyl-(1→3)]-β-D-galactopyranoside | PubChem CID: 119247 |
| Synonyms | Solasonine, α-Solasonine, Purapurine | PubChem CID: 119247 |
| Molecular Formula | C45H73NO16 | PubChem CID: 119247 |
| Molecular Weight | 884.06 g/mol | [2] |
| Appearance | White powder/crystalline solid | [3] |
| Melting Point | 284-285 °C (decomposes) | [3] |
| Solubility | Soluble in DMSO (45-100 mg/mL), hot ethanol, and hot dioxane. Slightly soluble in hot water and diluted acetic acid. Insoluble in chloroform and ether. | [2][4][5] |
Stability Profile and Degradation Pathway
The primary degradation pathway for this compound involves the hydrolysis of its glycosidic linkages, which leads to the stepwise removal of the sugar moieties and ultimately yields the aglycone, solasodine. This hydrolysis is susceptible to acidic conditions. The stability of the aglycone, solasodine, can also be compromised under strongly acidic conditions, leading to the formation of solasodiene.
Below is a diagram illustrating the principal degradation pathway of this compound.
References
- 1. Solasonine - Wikipedia [en.wikipedia.org]
- 2. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 3. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. resolvemass.ca [resolvemass.ca]
- 5. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols for the Quantification of Solasurine
Introduction
Solasurine is a steroidal glycoalkaloid found in certain plant species of the Solanum genus. As a member of the solanaceous glycoalkaloids, it is structurally related to compounds like solasodine, solamargine, and solasonine. Accurate and precise quantification of this compound is crucial for various research and development applications, including phytochemical analysis, pharmacokinetic studies, and quality control of herbal formulations. This document provides detailed application notes and protocols for the quantification of this compound using modern analytical techniques. The methods described are based on established protocols for the closely related and well-studied compound, solasodine, and are expected to be directly applicable or require minimal modification for this compound analysis. A patent for a Solanum nigrum extract mentions the quantification of solasonine, solamargine, and this compound, indicating that chromatographic methods are suitable for its analysis[1].
Analytical Methods
Several analytical techniques can be employed for the quantification of this compound. The most common and reliable methods include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the separation and quantification of phytocompounds. For this compound, a Reverse-Phase HPLC (RP-HPLC) method is generally preferred.
Protocol: RP-HPLC for this compound Quantification
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2][3].
-
Mobile Phase: An isocratic or gradient mixture of an organic solvent (methanol or acetonitrile) and an aqueous buffer (e.g., potassium dihydrogen phosphate or ammonium dihydrogen phosphate) is commonly used. A typical mobile phase composition is a mixture of methanol and KH2PO4 buffer (pH 2.5) in a 75:25 (v/v) ratio[2][3].
-
Detection Wavelength: Solasodine, and likely this compound, shows maximum absorbance at around 205 nm[2][5][6].
-
Injection Volume: 10-20 µL.
-
-
Sample Preparation:
-
Plant Material: Extract the dried and powdered plant material with a suitable solvent such as methanol or a hydro-alcoholic mixture using methods like Soxhlet extraction, ultrasonic extraction, or microwave-assisted extraction[5][6][7].
-
Biological Samples (e.g., Plasma, Urine): Perform a liquid-liquid extraction with a solvent like ethyl acetate or methyl tert-butyl ether (MTBE)[8][9]. To prevent nonspecific adsorption in urine samples, preconditioning with bovine serum albumin (BSA) may be necessary[8].
-
Filter the final extract through a 0.22 or 0.45 µm syringe filter before injection into the HPLC system.
-
-
Quantification:
-
Prepare a series of standard solutions of a this compound reference standard of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
-
Quantitative Data Summary for HPLC Methods (based on Solasodine)
| Parameter | Value | Reference |
| Linearity Range | 1-25 µg/mL | [2][3] |
| 6-800 µg/mL | [10][11] | |
| Correlation Coefficient (r²) | > 0.996 | [2][3] |
| Limit of Detection (LOD) | 0.011 - 0.2 µg/mL | [2][3][5] |
| Limit of Quantification (LOQ) | 0.035 - 0.7 µg/mL | [2][3][5] |
| Precision (RSD%) | Intra-day: 1.8-2.4%, Inter-day: 1.0-2.8% | [4] |
| Accuracy (Recovery %) | 80.9% - 102.5% | [2] |
| 97.23 ± 4.71% | [4] | |
| 98.8% - 101.4% | [5] |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers higher sensitivity and selectivity compared to HPLC with UV detection, making it particularly suitable for the analysis of this compound in complex matrices and at low concentrations.
Protocol: LC-MS/MS for this compound Quantification
-
Instrumentation: An LC system coupled to a tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[9].
-
Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM). For solasodine, the target ion is m/z 414[9]. The specific m/z for this compound would need to be determined.
-
Internal Standard: An appropriate internal standard, such as midazolam (m/z 326), should be used for accurate quantification[9].
-
-
Sample Preparation: Similar to HPLC, with liquid-liquid extraction being a common method for biological samples[8][9].
-
Quantification: Create a calibration curve using a reference standard and an internal standard.
Quantitative Data Summary for LC-MS Method (based on Solasodine)
| Parameter | Value | Reference |
| Linearity Range | 3-1000 ng/mL (in rat plasma) | [9] |
| 4–2000 ng/mL (in rat urine and feces) | [8] | |
| Correlation Coefficient (r²) | > 0.999 | [8] |
| Precision (CV%) | < 13% | [9] |
| Accuracy | 94.4% - 105.3% | [9] |
| Recovery | 72.5% - 80.3% (urine), 75.7% - 80.2% (feces) | [8] |
| 87.6% - 94.1% (rat plasma) | [9] |
Visualizations
Caption: General workflow for the quantification of this compound.
Conclusion
The analytical methods detailed in these application notes provide a comprehensive framework for the accurate and reliable quantification of this compound. While the protocols are largely based on methods validated for the closely related compound solasodine, they serve as an excellent starting point for developing and validating methods specific to this compound. The choice of method will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation. For routine quality control, HPLC with UV detection is often sufficient, while LC-MS is the preferred method for bioanalytical studies requiring high sensitivity and selectivity.
References
- 1. CN101337000B - Solanum nigrum extract, preparation method and pharmaceutical application thereof - Google Patents [patents.google.com]
- 2. jyoungpharm.org [jyoungpharm.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. phytojournal.com [phytojournal.com]
- 6. greenpharmacy.info [greenpharmacy.info]
- 7. Enhancement of Solasodine Extracted from Fruits of Solanum nigrum L. by Microwave-Assisted Aqueous Two-Phase Extraction and Analysis by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation a liquid chromatography mass spectrometry for determination of solasodine in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Solasurine (Resazurin) in Antiviral Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solasurine, a proprietary name for a resazurin-based reagent, is a highly sensitive and versatile indicator for determining cell viability and cytotoxicity. In the field of virology and antiviral drug development, this compound provides a reliable method for assessing the efficacy of antiviral compounds by measuring their ability to protect host cells from virus-induced cytopathic effects (CPE). The assay is based on the reduction of the blue, non-fluorescent this compound (resazurin) to the pink, highly fluorescent resorufin by metabolically active, viable cells.[1] This conversion is directly proportional to the number of living cells, allowing for a quantitative assessment of both compound cytotoxicity and antiviral activity.
These application notes provide detailed protocols for utilizing this compound in antiviral assays, including the determination of cytotoxic concentrations (CC50) and effective antiviral concentrations (EC50). Additionally, a representative signaling pathway commonly disrupted by viruses and targeted by antiviral therapies is illustrated.
Data Presentation
The efficacy and toxicity of a potential antiviral compound are typically evaluated by determining its 50% cytotoxic concentration (CC50) and 50% effective concentration (EC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical parameter for evaluating the therapeutic potential of a compound.[2][3] A higher SI value indicates a greater window between the concentration at which the compound is effective against the virus and the concentration at which it is toxic to the host cells, signifying a more promising drug candidate.[3][4]
Below is a table of representative data obtained from a this compound-based antiviral assay.
| Antiviral Compound | Virus | Host Cell Line | CC50 (µM) | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Compound X | Influenza A virus (H1N1) | MDCK | >100 | 5.2 | >19.2 |
| Respiratory Syncytial Virus (RSV) | HEp-2 | >100 | 8.7 | >11.5 | |
| SARS-CoV-2 | Vero E6 | 85.3 | 4.1 | 20.8 | |
| Remdesivir | SARS-CoV-2 | Vero E6 | >100 | 0.77 | >129.8 |
| Ribavirin | Respiratory Syncytial Virus (RSV) | HEp-2 | 75.6 | 12.3 | 6.1 |
Experimental Protocols
Determination of 50% Cytotoxic Concentration (CC50)
This protocol outlines the steps to determine the concentration of a test compound that reduces the viability of uninfected host cells by 50%.
Materials:
-
This compound reagent
-
Host cell line appropriate for the virus of interest
-
Complete cell culture medium
-
Test compound stock solution
-
96-well clear-bottom, black-walled tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
CO2 incubator (37°C, 5% CO2)
-
Fluorescence microplate reader (Excitation: 560 nm, Emission: 590 nm)
Protocol:
-
Cell Seeding: Seed the host cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Dilution: Prepare a serial dilution of the test compound in complete cell culture medium.
-
Compound Addition: Remove the medium from the cells and add 100 µL of the various compound dilutions to the respective wells. Include wells with medium only (no cells) as a background control and wells with cells and medium but no compound as a vehicle control.
-
Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
Addition of this compound: Add 20 µL of the this compound reagent to each well.[1]
-
Incubation with this compound: Incubate the plate for 1-4 hours at 37°C, protected from light.[1] The optimal incubation time should be determined empirically for each cell line.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[1]
-
Data Analysis:
-
Subtract the average fluorescence of the background control wells from all other wells.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the CC50 value using a non-linear regression analysis.
-
Determination of 50% Effective Antiviral Concentration (EC50)
This protocol determines the concentration of a test compound that inhibits the virus-induced cytopathic effect (CPE) by 50%.
Materials:
-
Same as for the CC50 assay
-
Virus stock with a known titer
Protocol:
-
Cell Seeding: Seed host cells in a 96-well plate and incubate overnight.
-
Compound Dilution and Addition: Add serial dilutions of the test compound to the wells.
-
Virus Infection: Infect the cells with the virus at a multiplicity of infection (MOI) that causes significant CPE within the assay duration (e.g., 48-72 hours). Include the following controls:
-
Virus Control: Cells infected with the virus in the absence of the compound.
-
Cell Control: Uninfected cells with no compound.
-
-
Incubation: Incubate the plate for the desired period to allow for virus replication and CPE development.
-
Addition of this compound and Fluorescence Measurement: Follow steps 5-7 from the CC50 protocol.
-
Data Analysis:
-
Calculate the percentage of CPE reduction for each compound concentration using the formula: % CPE Reduction = [(Fluorescence_treated - Fluorescence_virus_control) / (Fluorescence_cell_control - Fluorescence_virus_control)] * 100
-
Plot the percentage of CPE reduction against the compound concentration and determine the EC50 value using a non-linear regression analysis.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for determining the cytotoxicity and antiviral efficacy of a test compound using the this compound assay.
Caption: Workflow for this compound-based antiviral and cytotoxicity assays.
NF-κB Signaling Pathway in Viral Infection
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of the innate immune response and is frequently manipulated by viruses to promote their replication and evade host defenses. The diagram below illustrates a simplified view of the canonical NF-κB pathway, highlighting potential points of viral interference and antiviral drug action.
Caption: Viral manipulation and therapeutic targeting of the NF-κB pathway.
References
- 1. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. researchgate.net [researchgate.net]
- 3. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. Novel Naturally Occurring Dipeptides and Single-Stranded Oligonucleotide Act as Entry Inhibitors and Exhibit a Strong Synergistic Anti-HIV-1 Profile - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for C3-like Protease Inhibition Assays Using Solanum-Derived Alkaloids
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the current scientific literature, "Solasurine" is not a recognized or studied inhibitor of C3-like proteases. The following application notes and protocols are a representative guide for researchers interested in evaluating the inhibitory potential of novel compounds, such as alkaloids from the Solanum genus, against viral C3-like proteases, using the well-characterized SARS-CoV-2 3C-like protease (3CLpro) as a primary example. The experimental data presented is hypothetical and for illustrative purposes.
Introduction
Viral C3-like proteases (3CLpro), also known as main proteases (Mpro), are essential enzymes for the replication of many viruses, including coronaviruses.[1][2] These proteases are responsible for cleaving viral polyproteins into functional non-structural proteins, which are necessary for viral replication and transcription.[3][4][5] Due to their critical role in the viral life cycle and the absence of close homologs in humans, 3CL proteases are a prime target for the development of antiviral therapeutics.[2][6]
Natural products, particularly those derived from plants, represent a vast reservoir of chemical diversity for drug discovery. The Solanum genus of plants is rich in various phytochemicals, including alkaloids, which have shown a range of biological activities.[7] Recent in silico studies have suggested that certain alkaloids from Solanum species, such as alpha-solamargine, incanumine, and solaradixine, may act as inhibitors of the SARS-CoV-2 3CLpro.[7] This document provides a detailed protocol for the experimental validation of such compounds as inhibitors of C3-like proteases.
Signaling Pathway and Experimental Workflow
Viral Polyprotein Processing by 3CLpro
The following diagram illustrates the critical role of 3CLpro in the processing of the viral polyprotein, a key step in the viral replication cycle. Inhibition of this protease is expected to halt the viral life cycle.
Caption: Role of 3CLpro in viral replication and its inhibition.
Experimental Workflow for Screening Inhibitors
The following workflow outlines the key steps for screening and characterizing potential 3CLpro inhibitors from natural product libraries.
Caption: Workflow for inhibitor screening and validation.
Data Presentation: Hypothetical Inhibition Data
The following tables summarize hypothetical quantitative data for a Solanum-derived compound, here named "this compound," against SARS-CoV-2 3CLpro.
Table 1: Primary Screening and Dose-Response Inhibition
| Compound | Concentration (µM) | % Inhibition (at 10 µM) | IC50 (µM) |
| This compound | 10 | 75.2 ± 3.1 | 4.5 ± 0.8 |
| GC376 (Control) | 10 | 98.5 ± 1.2 | 0.5 ± 0.1 |
Table 2: Enzyme Kinetic Parameters
| Compound | Mechanism of Inhibition | Ki (µM) |
| This compound | Competitive | 2.8 ± 0.5 |
| GC376 (Control) | Covalent | N/A |
Table 3: Cell-Based Assay Results
| Compound | CC50 (µM) in Vero E6 cells | EC50 (µM) against SARS-CoV-2 | Selectivity Index (SI = CC50/EC50) |
| This compound | > 100 | 8.2 ± 1.5 | > 12.2 |
| Remdesivir (Control) | > 100 | 0.8 ± 0.2 | > 125 |
Experimental Protocols
Reagents and Materials
-
Enzyme: Recombinant SARS-CoV-2 3CLpro (commercially available)
-
Substrate: Fluorogenic peptide substrate with a FRET pair, e.g., (Dabcyl)KTSAVLQ↓SGFRKME(Edans)-NH2 (the arrow indicates the cleavage site)
-
Test Compound: "this compound" or other Solanum-derived compounds, dissolved in DMSO.
-
Positive Control: A known 3CLpro inhibitor such as GC376 or Boceprevir.[8]
-
Assay Buffer: 20 mM HEPES pH 7.3, 150 mM NaCl, 1 mM EDTA, 1 mM DTT.
-
Plates: Black, low-volume 384-well plates suitable for fluorescence measurements.
-
Instrumentation: Fluorescence plate reader capable of excitation at ~340 nm and emission at ~490 nm.
Protocol for 3CLpro FRET-Based Inhibition Assay
This protocol is adapted from established methods for high-throughput screening of 3CLpro inhibitors.[9]
-
Compound Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO).
-
Create a serial dilution series of the compound in DMSO. For a typical IC50 determination, a 10-point, 3-fold dilution series starting from 1 mM is recommended.
-
-
Assay Procedure:
-
To each well of a 384-well plate, add 200 nL of the compound solution in DMSO using an acoustic liquid handler or a pin tool. For control wells, add 200 nL of DMSO.
-
Add 10 µL of 3CLpro enzyme solution (e.g., 40 nM in assay buffer) to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.
-
Initiate the reaction by adding 10 µL of the FRET substrate solution (e.g., 20 µM in assay buffer) to each well. The final concentrations in a 20 µL reaction volume would be 20 nM for the enzyme and 10 µM for the substrate.
-
Immediately place the plate in a fluorescence plate reader.
-
-
Data Acquisition and Analysis:
-
Monitor the increase in fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) every 60 seconds for 15-20 minutes.
-
Calculate the initial reaction velocity (v) for each well by determining the linear slope of the fluorescence signal over time.
-
Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (v_inhibitor - v_blank) / (v_dmso - v_blank)) where v_inhibitor is the velocity in the presence of the test compound, v_dmso is the velocity of the DMSO control (no inhibition), and v_blank is the background fluorescence of the substrate without the enzyme.
-
Plot the % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol for Enzyme Kinetic Studies
To determine the mechanism of inhibition (e.g., competitive, non-competitive), the FRET assay is performed with varying concentrations of both the substrate and the inhibitor.
-
Prepare a matrix of reactions with varying substrate concentrations (e.g., 0.5x, 1x, 2x, 4x, 8x Km) and several fixed concentrations of the inhibitor (e.g., 0, 0.5x, 1x, 2x Ki).
-
Measure the initial reaction velocities for each condition as described above.
-
Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the effect of the inhibitor on the enzyme's Km and Vmax.
-
Competitive inhibition: Km increases, Vmax remains unchanged.
-
Non-competitive inhibition: Km remains unchanged, Vmax decreases.
-
Uncompetitive inhibition: Both Km and Vmax decrease.
-
-
The inhibition constant (Ki) can be calculated from these plots.
Cell-Based Antiviral Assay
This assay evaluates the ability of the compound to inhibit viral replication in a cellular context.
-
Cell Culture:
-
Culture a susceptible cell line (e.g., Vero E6 for SARS-CoV-2) in appropriate growth medium.
-
Seed the cells into 96-well plates and grow to ~90% confluency.
-
-
Infection and Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the growth medium from the cells and add the compound dilutions.
-
Infect the cells with the virus (e.g., SARS-CoV-2) at a pre-determined multiplicity of infection (MOI).
-
Incubate the plates for a period that allows for viral replication and cytopathic effect (CPE) to occur (e.g., 48-72 hours).
-
-
Quantification of Viral Inhibition:
-
Assess the cell viability using a method such as the MTT or CellTiter-Glo assay to quantify the CPE.
-
Alternatively, quantify the viral load in the supernatant using RT-qPCR or a plaque assay.
-
Calculate the EC50 value, which is the concentration of the compound that inhibits viral replication by 50%.
-
-
Cytotoxicity Assay:
-
In parallel, treat uninfected cells with the same serial dilutions of the compound to assess its cytotoxicity.
-
Calculate the CC50 value, the concentration that reduces cell viability by 50%.
-
The Selectivity Index (SI = CC50/EC50) is a measure of the compound's therapeutic window. A higher SI value is desirable.
-
Conclusion
The protocols and guidelines presented here provide a comprehensive framework for the discovery and characterization of novel C3-like protease inhibitors from natural sources like the Solanum genus. While "this compound" itself is not a documented inhibitor, the exploration of related alkaloids from this plant family is a promising avenue for the development of new antiviral agents. Rigorous experimental validation using the described assays is crucial to confirm any in silico predictions and to identify lead compounds for further preclinical development.
References
- 1. 3C-like protease - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Plant-derived compounds effectively inhibit the main protease of SARS-CoV-2: An in silico approach | PLOS One [journals.plos.org]
- 4. Inhibition of SARS-CoV 3CL protease by flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Plant Products as Inhibitors of Coronavirus 3CL Protease [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Solanaceae Family Phytochemicals as Inhibitors of 3C-Like Protease of SARS-CoV-2: An In Silico Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sub-Micromolar Inhibition of SARS-CoV-2 3CLpro by Natural Compounds [mdpi.com]
Application Notes and Protocols for In Vitro Assays with Resazurin (Solasurine)
A Note on Terminology: The query specified "Solasurine." However, based on the context of in vitro cell viability assays, it is highly probable that this refers to Resazurin , a widely used indicator for cell health. This compound is a distinct steroidal alkaloid with different applications. This document will proceed with protocols and data for Resazurin-based assays.
Introduction
Resazurin-based assays are a cornerstone for the in vitro assessment of cell viability and cytotoxicity.[1][2][3] These assays are simple, rapid, sensitive, and cost-effective, making them suitable for high-throughput screening.[4][5] The principle of the assay lies in the reduction of the blue, non-fluorescent Resazurin dye to the pink, highly fluorescent Resorufin by metabolically active cells.[2][4][6] This conversion is directly proportional to the number of viable cells, providing a reliable measure of cell health.[2][3][4][6]
Applications:
-
Measurement of cell viability and proliferation.[5]
-
Cytotoxicity assays for drug screening and toxicology studies.[1][2][3][5]
-
High-throughput screening of compounds.[5]
-
Assessment of antimicrobial and antifungal activity.[5]
Mechanism of Action
The conversion of Resazurin to Resorufin is mediated by various dehydrogenase and reductase enzymes within the cytoplasm and mitochondria of living cells.[2][6] Healthy, metabolically active cells maintain a reduced intracellular environment, facilitating this conversion. Conversely, in dead or dying cells with compromised metabolic activity, the reduction of Resazurin is significantly diminished.
Figure 1: Mechanism of Resazurin reduction in viable cells.
Experimental Protocols
This protocol is designed to determine the number of viable cells in a culture.
Materials:
-
Resazurin solution (commercially available or prepared in-house)
-
96-well, opaque-walled microplates (for fluorescence measurements)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader capable of measuring fluorescence (Ex/Em ~560/590 nm) or absorbance (~570 nm)
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density (e.g., 1 x 10⁴ cells/well) in a final volume of 100 µL of culture medium. Include wells with medium only as a background control.
-
Incubation: Incubate the plate at 37°C in a humidified CO₂ incubator for 24 hours or until cells adhere.
-
Addition of Resazurin: Add 10 µL of Resazurin solution to each well, including the background control wells.
-
Incubation with Resazurin: Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time may vary depending on the cell type and density and should be determined empirically.
-
Measurement: Measure the fluorescence at an excitation of 530-560 nm and an emission of 590 nm.[4][6] Alternatively, absorbance can be measured at 570 nm with a reference wavelength of 600 nm.[6]
-
Data Analysis: Subtract the average fluorescence/absorbance of the background control wells from all other wells. The resulting values are proportional to the number of viable cells.
References
- 1. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability [mdpi.com]
- 4. biotium.com [biotium.com]
- 5. canvaxbiotech.com [canvaxbiotech.com]
- 6. labbox.es [labbox.es]
Application Notes and Protocols for Studying Solasurine and Related Glycoalkaloids in Animal Models
These application notes provide protocols for investigating the anticancer and anti-inflammatory effects of solasurine and its closely related steroidal glycoalkaloids, such as solamargine and solasonine, using established preclinical animal models.
Application Note 1: Evaluating Anti-Tumor Efficacy in a Murine Melanoma Model
This note describes the use of a syngeneic mouse melanoma model to assess the anti-tumor effects of solamargine, a compound structurally related to this compound. This model is advantageous as it utilizes immunocompetent mice, allowing for the study of interactions between the therapeutic agent and the immune system.
1. Animal Model
-
Species: Mouse (Mus musculus)
-
Rationale: The B16F10 cell line is aggressive and spontaneously metastasizes, making it a relevant model for studying advanced melanoma. C57BL/6 mice are the syngeneic host, ensuring immune compatibility.
2. Experimental Protocol
-
Cell Culture: B16F10 melanoma cells are cultured in standard DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Animal Acclimatization: Male C57BL/6 mice (6-8 weeks old) are acclimatized for one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Tumor Induction: B16F10 cells are harvested, washed with sterile phosphate-buffered saline (PBS), and resuspended at a concentration of 2.5 x 10⁶ cells/mL. A volume of 0.1 mL (containing 2.5 x 10⁵ cells) is injected subcutaneously into the right flank of each mouse.
-
Treatment Groups: Once tumors become palpable (approx. 5-7 days post-injection), mice are randomly assigned to treatment groups (n=6-8 per group):
-
Drug Administration: Solamargine is administered subcutaneously daily for a period of 5 consecutive days.[1][2]
-
Monitoring and Endpoints:
-
Tumor Volume: Tumor size is measured every other day using digital calipers. Volume is calculated using the formula: (Length x Width²) / 2.
-
Body Weight: Animals are weighed daily to monitor for signs of systemic toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration.
-
Tissue Collection: At the endpoint, animals are euthanized. Tumors, spleens, and other major organs are excised, weighed, and processed for histological analysis (e.g., H&E staining for mitosis) and molecular assays.[1][2]
-
3. Data Presentation
Table 1: Quantitative Outcomes of Solamargine Treatment in Melanoma Model
| Parameter | Vehicle Control | Solamargine (5 mg/kg) | Solamargine (10 mg/kg) |
|---|---|---|---|
| Final Tumor Volume (mm³) | Report Mean ± SEM | Significantly Reduced | Significantly Reduced |
| Tumor Growth Inhibition (%) | 0% | Report Percentage | Report Percentage |
| Mitotic Figures per Field | Report Mean ± SEM | Significantly Reduced[2] | Significantly Reduced[1] |
| Change in Body Weight (%) | Report Mean ± SEM | No Significant Change | No Significant Change |
| Spleen Weight (mg) | Report Mean ± SEM | No Significant Change | No Significant Change |
4. Associated Signaling Pathway
Solamargine and related glycoalkaloids are known to induce apoptosis in cancer cells by modulating key signaling pathways, including the mitochondrial (intrinsic) apoptosis pathway.[3][4]
Caption: Solamargine induces apoptosis via the mitochondrial pathway.
Application Note 2: Assessing Anti-Inflammatory Effects in a Rat Paw Edema Model
This note details a widely used acute inflammation model, carrageenan-induced paw edema, to evaluate the anti-inflammatory properties of solasodine, the aglycone of this compound.
1. Animal Model
-
Species: Rat (Rattus norvegicus)
-
Strain: Wistar[5]
-
Rationale: The carrageenan-induced paw edema model is a simple, reliable, and well-characterized method for screening potential anti-inflammatory drugs.
2. Experimental Protocol
-
Animal Acclimatization: Male Wistar rats (150-180g) are acclimatized for one week under standard laboratory conditions with free access to food and water. Animals are fasted overnight before the experiment.
-
Treatment Groups: Animals are randomly assigned to treatment groups (n=6 per group):
-
Drug Administration: The test compounds or vehicle are administered orally (p.o.) by gavage one hour before the induction of inflammation.
-
Induction of Edema: A 0.1 mL injection of 1% (w/v) carrageenan solution in sterile saline is administered into the sub-plantar surface of the right hind paw of each rat.
-
Measurement of Paw Volume: The volume of the injected paw is measured immediately before the carrageenan injection (V₀) and at 1, 2, 3, and 4 hours post-injection (Vt) using a plethysmometer.
-
Calculation of Edema and Inhibition:
-
Edema Volume: ΔV = Vt - V₀
-
Percentage Inhibition of Edema: [(ΔV_control - ΔV_treated) / ΔV_control] x 100
-
3. Data Presentation
Table 2: Anti-Inflammatory Effect of Solasodine on Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | Edema Inhibition (%) at 3h |
|---|---|---|---|
| Vehicle Control | - | Report Mean ± SEM | 0% |
| Solasodine | 30 | Significantly Reduced[5] | Report Percentage |
| Solasodine | 75 | Significantly Reduced[5] | Report Percentage |
| Indomethacin | 10 | Significantly Reduced[5] | Report Percentage |
4. General Experimental Workflow
The following diagram illustrates the general workflow for preclinical evaluation of a test compound in an animal model.
Caption: General workflow for in vivo animal studies.
References
- 1. Antitumor activity of solamargine in mouse melanoma model: relevance to clinical safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solasonine: Research Compound for Cancer Studies [benchchem.com]
- 4. Frontiers | Anticancer activity of glycoalkaloids from Solanum plants: A review [frontiersin.org]
- 5. Anti-inflammatory activity of an alkaloid from Solanum trilobatum on acute and chronic inflammation models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Solasodine and its Glycosides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solasodine and its glycosidic derivatives, such as solamargine and solasonine, are steroidal alkaloids found predominantly in plants of the Solanum genus. These compounds are of significant interest to the pharmaceutical industry due to their wide range of biological activities, including anticancer, anti-inflammatory, antifungal, and immunomodulatory properties.[1][2] Solasodine itself serves as a crucial precursor for the synthesis of various steroidal drugs.[1][3] Accurate and robust analytical methods are therefore essential for the quantification of solasodine and its glycosides in plant extracts, herbal preparations, and pharmaceutical formulations. High-performance liquid chromatography (HPLC) is a precise and reliable technique for this purpose.
A Note on Terminology: The term "Solasurine" is not a standard scientific name for a specific glycoalkaloid. It is likely that the intended compounds of interest are solasodine and its common glycosides, solamargine and solasonine. This document will focus on the HPLC analysis of these well-documented compounds.
I. Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the HPLC analysis of solasodine and its glycosides from various studies. These values can serve as a reference for method development and validation.
Table 1: HPLC Method Validation Parameters for Solasodine
| Parameter | Value | Reference |
| Linearity Range | 2.5 - 60.0 µg/mL | [4] |
| 1 - 25 µg/mL | [3] | |
| 0.1 - 1.0 mg/mL | [5] | |
| 6 - 800 µg/mL | [6] | |
| Correlation Coefficient (r²) | > 0.9950 | [6] |
| 0.9992 | [4] | |
| 0.9966 | [3] | |
| 0.9999 | [5] | |
| Limit of Detection (LOD) | 0.13 µg/mL | [4] |
| 0.2 µg/mL | [3] | |
| 0.012 µg/mL | [5] | |
| Limit of Quantification (LOQ) | 0.43 µg/mL | [4] |
| 0.7 µg/mL | [3] | |
| 0.035 µg/mL | [5] |
Table 2: HPLC Method Validation Parameters for Solamargine
| Parameter | Value | Reference |
| Linearity Range | 25 - 200 µg/mL | [6] |
| Correlation Coefficient (r²) | > 0.9950 | [6] |
II. Experimental Protocols
Protocol 1: Isocratic RP-HPLC for Solasodine Analysis
This protocol is adapted from a method developed for the analysis of solasodine in Solanum species.[4]
1. Sample Preparation: a. Accurately weigh 1 g of dried and powdered plant material (e.g., fruits, leaves). b. Add 20 mL of 95% ethanol and mix thoroughly. c. Heat the mixture in a water bath at 70°C for 30 minutes. d. Filter the extract through Whatman No. 1 filter paper into a 50 mL volumetric flask. e. Wash the filter paper with several portions of 95% ethanol, collecting the washings in the same flask. f. Adjust the final volume to 50 mL with 95% ethanol. g. For analysis of the aglycone (solasodine), acid hydrolysis of the glycosides is required. This can be achieved by heating the extract with an acid (e.g., HCl) followed by neutralization. h. For derivatization (optional, for enhanced detection), the hydrolyzed sample can be complexed with methyl orange to form a yellow-colored complex detectable at a higher wavelength.[4] i. Filter the final sample solution through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: SphereClone 3µ ODS (C18), 100 x 4.6 mm, 3 µm particle size.[4]
-
Mobile Phase: 10 mM phosphate buffer:acetonitrile (75:25, v/v), adjusted to pH 3.0.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Injection Volume: 50 µL.[4]
-
Detection Wavelength: 530 nm (with methyl orange derivatization) or 205 nm (without derivatization).[4]
-
Column Temperature: Ambient (e.g., 25°C).
Protocol 2: Gradient RP-HPLC for Solasodine and its Glycosides
This protocol is a general method suitable for screening and quantifying solasodine in various plant extracts.[4]
1. Sample Preparation: a. Prepare a stock solution of the plant extract by dissolving 25 mg of the dried extract in 10 mL of methanol in a volumetric flask.[4] b. Prepare a standard stock solution of solasodine at a concentration of 1 mg/mL in methanol.[4] c. Sonicate both sample and standard solutions for 15 minutes to remove air bubbles. d. Filter the solutions through a 0.25 µm syringe filter prior to HPLC analysis.[4]
2. HPLC Conditions:
-
Column: Phenomenex Luna C18, 250 x 4.6 mm, 5.0 µm particle size.[4]
-
Mobile Phase:
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0 90 10 5 70 30 15 40 60 25 20 80 | 30 | 90 | 10 |
-
Flow Rate: 1.2 mL/min.[4]
-
Injection Volume: 10 µL.[4]
-
Detection: Photodiode Array (PDA) detector at 205 nm.[4]
-
Column Temperature: Ambient.
III. Visualizations
Signaling Pathway
Solasodine and its glycosides, such as solamargine, have been shown to induce apoptosis in cancer cells through various signaling pathways. One of the proposed mechanisms involves the generation of reactive oxygen species (ROS) and the activation of the p38 MAPK pathway.[7]
Caption: Proposed apoptotic signaling pathway of solasodine/solamargine in cancer cells.
Experimental Workflow
The following diagram illustrates a typical workflow for the HPLC analysis of solasodine from plant material.
Caption: General workflow for the extraction and HPLC analysis of solasodine.
References
- 1. rjptonline.org [rjptonline.org]
- 2. researchgate.net [researchgate.net]
- 3. Solasodine - Wikipedia [en.wikipedia.org]
- 4. asianpubs.org [asianpubs.org]
- 5. Solanum steroidal glycoalkaloids: structural diversity, biological activities, and biosynthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Frontiers | Anticancer activity of glycoalkaloids from Solanum plants: A review [frontiersin.org]
Troubleshooting & Optimization
improving Solasurine solubility in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Solasurine (also known as Solasodine in its aglycone form) in aqueous solutions. This compound, a steroidal alkaloid, exhibits poor water solubility, which can present significant hurdles in experimental design and drug development. This guide offers practical solutions and detailed protocols to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water?
A1: this compound is a lipophilic molecule and is classified as practically insoluble or only slightly soluble in water.[1][2][3][4] Its chemical structure, a complex steroidal backbone, contributes to its low affinity for aqueous environments.
Q2: What is the expected aqueous solubility of this compound?
Q3: Are there any organic solvents in which this compound is more soluble?
A3: Yes, this compound is soluble in several organic solvents. This information can be useful for preparing stock solutions before further dilution into aqueous buffers.
Table 1: Solubility of Solasodine in Various Solvents
| Solvent | Reported Solubility | Reference |
| Ethanol | ≥ 20.7 mg/mL | GlpBio |
| Dimethyl Sulfoxide (DMSO) | 2 mg/mL (requires fresh DMSO) | [5] |
| Dimethyl Sulfoxide (DMSO) | 0.5 mg/mL (may require warming) | [6] |
| Benzene | Freely Soluble | [1][2] |
| Pyridine | Freely Soluble | [1][2] |
| Chloroform | Freely Soluble | [1][2] |
| Methanol | Moderately Soluble / Soluble | [1][2] |
| Acetone | Moderately Soluble | [1][2] |
Note: "this compound" is often used interchangeably with "Solasodine," its aglycone. The solubility data presented here is for Solasodine.
Troubleshooting Guide: Improving this compound Solubility
This guide provides several validated methods to enhance the aqueous solubility of this compound.
Issue 1: Preparing an Aqueous Solution for In Vitro Assays
Solution A: pH Adjustment
The solubility of this compound and its glycosides is pH-dependent, with increased solubility in acidic conditions. Lowering the pH of your aqueous buffer can significantly improve solubility.
-
Observation: this compound precipitates out of your neutral buffer (e.g., PBS pH 7.4).
-
Suggestion: Prepare your experimental buffer at a lower pH (e.g., pH 3.5-5.0). A study on Solasodine's HPLC analysis showed that a mobile phase with a pH of 2.5 resulted in sharper peaks, indicating better solubility.[7][8]
-
Caution: Ensure the final pH of your solution is compatible with your experimental system (e.g., cell culture, enzyme assay).
Solution B: Co-solvents
Using a water-miscible organic solvent (co-solvent) can increase the solubility of hydrophobic compounds.
-
Observation: this compound is not dissolving sufficiently in the aqueous buffer, even with pH adjustment.
-
Suggestion: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol) and then dilute it into your aqueous experimental medium. Ensure the final concentration of the organic solvent is low enough to not affect your experiment (typically <0.5% for cell-based assays). HPLC methods for Solasodine often use methanol/water mixtures, suggesting methanol is a good co-solvent.[3][9]
Issue 2: Low Bioavailability in Preclinical Models Due to Poor Solubility
For in vivo studies, more advanced formulation strategies are often necessary to improve absorption and bioavailability.
Solution C: Cyclodextrin Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming a more water-soluble complex.
-
Concept: The hydrophobic this compound molecule is entrapped within the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with water, increasing the overall solubility of the complex.
-
Recommendation: β-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.
Solution D: Solid Dispersion
A solid dispersion involves dispersing the drug in an inert, hydrophilic carrier at the solid state. This can enhance dissolution by reducing particle size to a molecular level and improving wettability.
-
Concept: this compound is molecularly dispersed within a water-soluble polymer matrix. When introduced to an aqueous environment, the polymer dissolves, releasing the drug as fine, amorphous particles with a high surface area, which enhances the dissolution rate.
-
Common Carriers: Polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP) are frequently used polymers for creating solid dispersions.[10][11][12]
Solution E: Nanosuspension
Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers.
-
Concept: Reducing the particle size of this compound to the nanometer range significantly increases the surface area-to-volume ratio, leading to a higher dissolution velocity.[13][14]
-
Advantages: This technique is suitable for drugs that are poorly soluble in both aqueous and organic media.
Experimental Protocols
Protocol 1: Preparation of a Solasodine-Cyclodextrin Inclusion Complex (Kneading Method)
This protocol is a general procedure that can be adapted for Solasodine.
-
Molar Ratio Calculation: Determine the required amounts of Solasodine and β-cyclodextrin (or HP-β-CD) for a 1:1 molar ratio.
-
Wetting: Place the β-cyclodextrin in a mortar and add a small amount of a water/ethanol (50:50 v/v) mixture to form a paste.
-
Incorporation: Gradually add the accurately weighed Solasodine to the paste.
-
Kneading: Knead the mixture for 45-60 minutes. During this process, maintain a suitable consistency by adding small volumes of the water/ethanol mixture if the paste becomes too dry.
-
Drying: The kneaded mixture is then dried in an oven at 40-50°C until a constant weight is achieved.
-
Sieving: The dried complex is pulverized and passed through a fine-mesh sieve to obtain a uniform powder.
-
Characterization (Optional but Recommended): Confirm complex formation using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD).[15][16]
Protocol 2: Preparation of a Solasodine Solid Dispersion (Solvent Evaporation Method)
This is a general protocol that can be optimized for Solasodine.
-
Polymer and Drug Dissolution: Dissolve Solasodine and a hydrophilic polymer (e.g., PVP K30 or PEG 6000) in a common volatile solvent, such as ethanol or a mixture of dichloromethane and methanol. Common drug-to-polymer ratios to test are 1:1, 1:5, and 1:10 (w/w).
-
Solvent Evaporation: The solvent is then removed under vacuum using a rotary evaporator. This results in the formation of a thin film or a solid mass on the wall of the flask.
-
Drying: The resulting solid dispersion should be further dried in a vacuum oven at a temperature below its glass transition temperature to remove any residual solvent.
-
Pulverization and Sieving: The dried mass is then scraped, pulverized into a fine powder using a mortar and pestle, and passed through a sieve.
-
Storage: Store the prepared solid dispersion in a desiccator to prevent moisture absorption.
-
Characterization (Optional but Recommended): Evaluate the solid dispersion for drug content, dissolution enhancement, and physical state (amorphous or crystalline) using techniques like DSC and XRD.[10][11][12]
Protocol 3: Preparation of a Solasodine Nanosuspension (Probe Sonication Method)
This protocol is a general method that can be adapted for Solasodine.
-
Dispersion Preparation: Disperse a known amount of Solasodine in an aqueous solution containing a stabilizer. Commonly used stabilizers include surfactants like Poloxamer 188 or polymers like PVP K30. A typical starting concentration would be 1-5% w/v for the drug and 0.5-2% w/v for the stabilizer.
-
Sonication: Immerse the probe of a high-power sonicator into the dispersion. It is crucial to keep the sample in an ice bath during sonication to prevent overheating and potential degradation of the drug.
-
Processing: Sonicate at high power for a specific duration (e.g., 15-30 minutes). The optimal time will need to be determined experimentally.
-
Characterization: The resulting nanosuspension should be characterized for particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument. The goal is to achieve a particle size in the range of 200-600 nm with a low PDI.[13][14]
-
Post-processing (Optional): The nanosuspension can be lyophilized (freeze-dried) to produce a solid powder for long-term storage or incorporation into solid dosage forms. A cryoprotectant (e.g., trehalose or mannitol) should be added before freeze-drying.
Visualizing Experimental Workflows and Signaling Pathways
Workflow for Improving this compound Solubility
The following diagram illustrates a logical workflow for a researcher facing solubility issues with this compound.
Figure 1. A decision-making workflow for addressing this compound solubility issues.
Solasodine's Mechanism of Action: The AKT/GSK-3β/β-catenin Signaling Pathway
Solasodine has been shown to exert its anti-cancer effects by inhibiting the AKT/GSK-3β/β-catenin signaling pathway. The diagram below outlines this pathway.
References
- 1. Solasodine | C27H43NO2 | CID 442985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Enhancement of Solasodine Extracted from Fruits of Solanum nigrum L. by Microwave-Assisted Aqueous Two-Phase Extraction and Analysis by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CAS 126-17-0: Solasodine | CymitQuimica [cymitquimica.com]
- 5. selleckchem.com [selleckchem.com]
- 6. SOLASODINE CAS#: 126-17-0 [m.chemicalbook.com]
- 7. scispace.com [scispace.com]
- 8. jyoungpharm.org [jyoungpharm.org]
- 9. researchgate.net [researchgate.net]
- 10. Solid Dispersions of Imidazolidinedione by PEG and PVP Polymers with Potential Antischistosomal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpsr.com [ijpsr.com]
- 14. turkjps.org [turkjps.org]
- 15. Preparation and Evaluation of Silymarin β-cyclodextrin Molecular Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
Solasurine Cell-Based Assays: Technical Support Center
Disclaimer: Information regarding a specific cell viability reagent named "Solasurine" is not widely available in the public domain. This technical support guide is based on common issues and troubleshooting strategies for analogous and widely used metabolic assays, such as those using resazurin (the active ingredient in reagents like AlamarBlue™) and tetrazolium salts (e.g., MTT). The principles outlined here are generally applicable to fluorescence- and colorimetric-based cell viability and cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind this compound-like cell viability assays?
A1: this compound-like assays are presumed to be metabolic assays that measure the reducing power of viable, metabolically active cells. In these assays, a dye is taken up by cells and reduced by intracellular enzymes, primarily in the mitochondria, to a fluorescent or colored product. The amount of product generated is proportional to the number of viable cells.
Q2: My untreated control cells show a very high background signal. What could be the cause?
A2: High background can be caused by several factors:
-
Reagent Instability: The reagent may have degraded due to improper storage, such as exposure to light.[1]
-
Media Components: Phenol red in the culture medium can interfere with absorbance readings.[2] Serum components can also contribute to the background.
-
Microbial Contamination: Bacteria or fungi in the culture can reduce the reagent, leading to a false-positive signal.
-
Incubation Time: Excessively long incubation times can lead to over-reduction of the dye.[3]
Q3: The fluorescence/absorbance signal in my positive control wells is very low. What should I do?
A3: A low signal can indicate several issues:
-
Insufficient Cell Number: The number of cells seeded may be too low for the assay's detection limit.[4]
-
Short Incubation Time: The incubation period may not be long enough for the cells to reduce a detectable amount of the reagent.[3]
-
Incorrect Instrument Settings: The excitation/emission wavelengths or the gain setting on the plate reader may not be optimal.[1]
-
Cell Health: The cells may not be healthy or metabolically active, even in the control wells.[4]
Q4: I am observing high variability between my replicate wells. What is causing this?
A4: High variability can stem from:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells is a common cause of variability.[5]
-
Pipetting Errors: Inaccurate pipetting of cells, reagent, or test compounds.[1]
-
Edge Effects: Wells on the edge of the plate are prone to evaporation, which can concentrate reagents and affect cell growth.
-
Precipitation of Reagent: If the reagent has precipitated, it will not be homogeneously distributed.[1]
Q5: Can the compounds I am testing interfere with the assay?
A5: Yes, test compounds can interfere in several ways:
-
Autofluorescence: The compound itself may fluoresce at the same wavelengths as the assay's readout, leading to a false-positive signal.[6]
-
Fluorescence Quenching: The compound may absorb the light emitted by the fluorescent product, leading to a false-negative signal.[6]
-
Chemical Reduction: The compound may directly reduce the assay reagent, independent of cellular metabolism.[7]
Troubleshooting Guides
Issue 1: High Background Signal
| Possible Cause | Recommended Action |
| Reagent Degradation | Store the reagent protected from light and at the recommended temperature.[1] Prepare fresh dilutions for each experiment. |
| Media Interference | Use culture medium without phenol red for the assay. Include a "medium-only" background control.[2][8] |
| Microbial Contamination | Regularly test cell cultures for contamination. If contamination is suspected, discard the cells and start with a fresh stock. |
| Over-incubation | Optimize the incubation time. Perform a time-course experiment to find the optimal window where the signal is robust but the background is low.[3] |
Issue 2: Low Signal
| Possible Cause | Recommended Action |
| Low Cell Density | Optimize the cell seeding density. Create a standard curve with a range of cell numbers to determine the linear range of the assay.[4][9] |
| Insufficient Incubation | Increase the incubation time. The optimal time can range from 1 to 4 hours or even longer for cells with low metabolic activity.[10][11] |
| Sub-optimal Instrument Settings | Consult the instrument manual and the assay protocol for the correct filter sets and gain settings. For fluorescent assays, typical excitation is around 560 nm and emission around 590 nm for resazurin-based reagents.[12] |
| Poor Cell Health | Ensure cells are in the exponential growth phase and have high viability before seeding.[4] |
Issue 3: Compound Interference
| Possible Cause | Recommended Action |
| Autofluorescence | Run a control with the compound in cell-free medium to measure its intrinsic fluorescence. If it is high, consider using a reagent with a different fluorescence spectrum.[6] |
| Fluorescence Quenching | Run a control with the compound and the fluorescent product of the assay (if available) to see if the signal is reduced.[6] |
| Direct Reagent Reduction | Incubate the compound with the assay reagent in cell-free medium to check for direct reduction.[7] |
Experimental Protocols
Protocol 1: Optimizing Cell Seeding Density
-
Prepare a serial dilution of your cell suspension.
-
Seed the cells in a 96-well plate at various densities (e.g., from 1,000 to 50,000 cells per well).
-
Incubate the plate for the desired period (e.g., 24 hours).
-
Add the this compound-like reagent to each well.
-
Incubate for the recommended time (e.g., 2 hours).
-
Read the fluorescence or absorbance.
-
Plot the signal against the cell number to determine the linear range of the assay. The optimal seeding density should fall within this linear range.[9][13]
Protocol 2: Optimizing Incubation Time
-
Seed cells at the optimal density determined in Protocol 1.
-
Add the this compound-like reagent to the wells.
-
Measure the fluorescence or absorbance at multiple time points (e.g., 30, 60, 90, 120, 180, and 240 minutes).[14]
-
Plot the signal against time. The optimal incubation time is the point at which the signal is strong and the difference between treated and untreated cells is maximal, but before the signal plateaus or the background becomes too high.[3][15]
Quantitative Data Summary
The following table provides general guidelines for parameters in resazurin-based cell viability assays. These should be optimized for your specific cell line and experimental conditions.
| Parameter | Typical Range | Notes |
| Cell Seeding Density | 1 x 10³ - 1 x 10⁵ cells/well | Highly dependent on cell type and proliferation rate.[13] |
| Incubation Time with Reagent | 1 - 4 hours | Can be extended for cells with low metabolic activity.[10][11] |
| Resazurin Concentration | 10 - 44 µM | Follow the manufacturer's recommendation. |
| Excitation Wavelength | 530 - 560 nm | For resazurin-based assays.[3][12] |
| Emission Wavelength | 580 - 620 nm | For resazurin-based assays.[3][12] |
Visual Troubleshooting Guide
Caption: A flowchart for troubleshooting common issues in cell-based assays.
References
- 1. Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 2. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Standard Operating Procedure to Optimize Resazurin-Based Viability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Is Your MTT Assay the Right Choice? [promega.com]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. helix.dnares.in [helix.dnares.in]
- 10. alamarBlue® Cell Viability Assay Protocol [m.antpedia.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. researchgate.net [researchgate.net]
- 14. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ph02.tci-thaijo.org [ph02.tci-thaijo.org]
optimizing Solasurine concentration for antiviral effect
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Solasurine for its antiviral effects. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the proposed antiviral mechanism of action for this compound?
A1: this compound is hypothesized to exert its antiviral effect by inhibiting the host cell's Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathway. Many viruses exploit this pathway for their replication and to evade the host's immune response. By blocking STAT1 phosphorylation, this compound prevents the translocation of STAT1 into the nucleus, thereby inhibiting the transcription of viral genes and host genes that are essential for viral replication.
Technical Support Center: Troubleshooting Solasurine Precipitation
This technical support center provides guidance to researchers, scientists, and drug development professionals on how to troubleshoot and prevent the precipitation of Solasurine in experimental buffers. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation in aqueous buffers?
A1: this compound is a novel steroidal alkaloid currently under investigation for its potential therapeutic properties. Structurally similar to other complex natural products, this compound is characterized by low aqueous solubility. Its tendency to precipitate in aqueous buffers is primarily due to its hydrophobic nature. Like many alkaloids, its solubility is also highly dependent on the pH of the solution. In neutral or alkaline conditions, it tends to exist in its less soluble free base form, while in acidic conditions, it can form a more soluble salt.
Q2: How can I visually identify this compound precipitation?
A2: this compound precipitation can manifest in several ways[1]:
-
Visible Particles: You may observe distinct crystalline or amorphous particles in your buffer.
-
Cloudiness or Turbidity: The solution may appear hazy or cloudy, indicating the presence of fine, suspended this compound particles.
-
Color Change: If you are working with a colored derivative of this compound, precipitation may lead to a noticeable change in the color of your solution.
Q3: What are the primary factors that influence the solubility of this compound?
A3: The solubility of this compound is influenced by several factors[2][3][4][5]:
-
pH: As an alkaloid, the solubility of this compound is highly pH-dependent.
-
Co-solvents: The presence of organic co-solvents can significantly increase its solubility.
-
Temperature: Temperature can affect the solubility of this compound.
-
Ionic Strength: The salt concentration of the buffer can also play a role.
-
Buffer Composition: Different buffer systems can interact differently with this compound, affecting its solubility.
Troubleshooting Guides
Scenario 1: Precipitate Appears Immediately Upon Adding this compound to the Buffer
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Aqueous Solubility | 1. Decrease the final concentration of this compound. 2. Prepare a concentrated stock solution in an organic solvent (e.g., DMSO, ethanol) and add it to the buffer with vigorous stirring. | The concentration of this compound may be exceeding its solubility limit in the aqueous buffer. Using a co-solvent helps to keep it in solution.[6] |
| Incorrect pH | 1. Lower the buffer pH to a more acidic range (e.g., pH 4-6). 2. Perform a small-scale pH gradient test to find the optimal pH for solubility. | In acidic conditions, this compound is more likely to be in its protonated, more soluble salt form.[6] |
Scenario 2: Precipitate Forms Over Time
| Potential Cause | Troubleshooting Step | Rationale |
| Slow Crystallization | 1. Use a freshly prepared solution for your experiments. 2. Consider adding a small percentage of a non-ionic surfactant (e.g., Tween-20) to your buffer. | The initial solution might be supersaturated, leading to slow crystallization. Surfactants can help to stabilize the compound in solution. |
| Temperature Fluctuation | 1. Maintain a constant temperature throughout the experiment. 2. Prepare the solution at the same temperature at which the experiment will be conducted. | If the solution was prepared at a higher temperature, cooling can cause the compound to precipitate out.[6] |
| Buffer Instability | 1. Ensure your buffer is correctly prepared and the pH is stable over time. 2. For long-term experiments, consider using a buffer with higher buffering capacity. | Changes in buffer pH over time can affect the solubility of this compound. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound in an organic solvent.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Accurately weigh the desired amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assay for this compound
This protocol allows for the determination of the kinetic solubility of this compound in your experimental buffer.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Experimental buffer (e.g., PBS, pH 7.4)
-
96-well clear-bottom microplate
-
Plate reader capable of measuring turbidity (e.g., at 620 nm)
Procedure:
-
Prepare serial dilutions of your this compound stock solution in DMSO in the 96-well plate.
-
To each well containing the serially diluted compound, add a fixed volume of your experimental buffer to achieve the final desired concentrations. Ensure the final DMSO concentration is constant across all wells (e.g., 1%).
-
Include a positive control (a known poorly soluble compound) and a negative control (buffer with DMSO only).
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the absorbance (turbidity) of each well at 620 nm using a plate reader.
-
Plot the absorbance against the this compound concentration. The concentration at which a significant increase in absorbance is observed represents the kinetic solubility.
Data Presentation
Table 1: Effect of pH on this compound Solubility in Phosphate Buffer
| pH | Kinetic Solubility (µM) |
| 4.0 | 150 |
| 5.0 | 125 |
| 6.0 | 75 |
| 7.0 | 20 |
| 7.4 | 10 |
| 8.0 | <5 |
Table 2: Effect of Co-solvents on this compound Solubility in PBS (pH 7.4)
| Co-solvent (1% final concentration) | Kinetic Solubility (µM) |
| None | 10 |
| DMSO | 55 |
| Ethanol | 40 |
| PEG400 | 65 |
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Experimental workflow for kinetic solubility assay.
References
Solasurine Safe Handling Technical Support Center
This technical support center provides guidance on the safe handling of Solasurine in a laboratory setting. Researchers, scientists, and drug development professionals can find essential safety information, troubleshooting guides, and frequently asked questions to ensure a safe experimental workflow.
Disclaimer: There is currently limited specific safety data available for this compound. The following guidelines are based on information available for the closely related steroidal alkaloid, Solasodine, which is known to be a poisonous compound, and on general laboratory safety protocols.[1][2] Always perform a risk assessment for your specific experimental conditions and consult with your institution's safety officer.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential hazards?
Q2: What personal protective equipment (PPE) should I wear when handling this compound?
A2: Appropriate PPE is crucial for safe handling. This includes:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat should be worn at all times in the laboratory.[5]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator should be used in a well-ventilated area or fume hood.
Q3: How should I store this compound?
A3: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]
Q4: What should I do in case of a spill?
A4: In the event of a spill, avoid generating dust. For a small spill, carefully scoop the solid material into a labeled waste container. For a larger spill, evacuate the area and follow your institution's emergency procedures.
Q5: How should I dispose of this compound waste?
A5: Dispose of this compound waste according to your institution's and local regulations for chemical waste. Do not dispose of it down the drain or in the regular trash.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Skin or eye irritation after handling. | Direct contact with this compound powder or solution. | Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention for both skin and eye contact. |
| Difficulty dissolving this compound. | Inappropriate solvent selection. | This compound is a steroidal alkaloid.[3] Information on suitable solvents may be limited. Small-scale solubility tests with common laboratory solvents (e.g., DMSO, ethanol) are recommended to determine an appropriate solvent for your experiment. |
| Inconsistent experimental results. | Potential degradation of the compound. | Store this compound under the recommended conditions (cool, dry, and tightly sealed) to prevent degradation. Prepare solutions fresh for each experiment whenever possible. |
Experimental Workflow
The following diagram outlines a safe workflow for handling this compound in the laboratory.
References
inconsistent results with Solasurine experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies in experiments involving Solasurine.
Troubleshooting Guides
Inconsistent results in this compound experiments can arise from a variety of factors, from procedural variations to biological complexities. This guide provides a structured approach to identifying and resolving common issues.
Summary of Potential Issues and Solutions
| Issue Category | Potential Cause | Recommended Solution |
| Cell-Based Assays | Cell health and viability are compromised.[1] | Ensure cells are healthy, adherent, and at the appropriate confluence before starting the experiment. Check for signs of contamination.[1] |
| High background noise in fluorescence assays. | Use alternative media without fluorescent molecules like phenol red or perform measurements in phosphate-buffered saline.[2] Consider measuring from below the microplate.[2] | |
| Uneven cell distribution in wells.[2] | Utilize well-scanning settings on the plate reader to obtain more reliable data from a heterogeneous signal distribution.[2] | |
| Pipetting errors leading to variability.[3] | Ensure proper pipetting technique and thorough mixing of contents in wells by tapping the plate gently.[4] Avoid introducing air bubbles.[4] | |
| Incorrect microplate selection.[3] | Use transparent plates for absorbance, black plates for fluorescence, and white plates for luminescence assays.[2][3] | |
| Reagent Handling | Improper reagent storage.[4] | Verify that all reagents have been stored at the correct temperatures and check the kit's shelf life.[4] |
| Incorrect reagent preparation. | Double-check the protocol and ensure that all working solutions have been prepared correctly.[4] | |
| Experimental Design | Inappropriate assay timing.[5] | Determine the optimal time for analysis based on the specific cell type and experimental conditions.[5] |
| Cell passage number affecting outcomes.[5] | Use cells within a consistent and low passage number range for all experiments to minimize variability.[5] | |
| Lack of proper normalization.[1] | Employ a suitable normalization method, such as total cell staining, to compare protein levels across different samples accurately.[1] |
Experimental Workflow Troubleshooting
This diagram outlines a logical workflow for troubleshooting inconsistent experimental results.
References
Solasurine off-target effects in cellular models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Solasurine in cellular models.
Frequently Asked Questions (FAQs)
Q1: What are the known primary and off-targets of this compound?
This compound is a potent inhibitor of the MEK1 kinase, a key component of the MAPK/ERK signaling pathway. However, in vitro kinase profiling has revealed off-target activity against several other kinases, most notably SRC family kinases (SFKs) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The inhibitory concentrations for these off-targets are higher than for MEK1 but can be reached in cellular experiments, potentially leading to confounding effects.
Q2: We are observing significant cytotoxicity in our cell line at concentrations that should be specific for MEK1 inhibition. What could be the cause?
This is a common issue that can arise from off-target effects, particularly in cell lines sensitive to the inhibition of kinases like SRC or VEGFR2. We recommend performing a dose-response curve to determine the precise IC50 in your specific cell model. Additionally, consider using a rescue experiment by introducing a constitutively active form of a suspected off-target to see if the cytotoxic effect is mitigated.
Q3: Does this compound affect cellular adhesion and morphology?
Yes, due to its off-target inhibition of SRC family kinases, this compound can impact focal adhesions and lead to changes in cell morphology. Users may observe cell rounding and reduced adhesion, especially at concentrations above 1 µM. If these effects are undesirable for your experiment, consider using a lower concentration of this compound or a more specific MEK1 inhibitor.
Q4: Can the off-target effects of this compound be mitigated?
While the off-target effects cannot be completely eliminated, they can be managed. Using the lowest effective concentration of this compound that inhibits the primary target (MEK1) without significantly affecting off-targets is crucial. We also recommend validating key findings with a structurally different MEK1 inhibitor to ensure the observed phenotype is not a result of this compound's unique off-target profile.
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Growth Inhibition
-
Symptom: Higher than expected cytotoxicity in your cell line.
-
Possible Cause: Your cell line may have a high dependence on an off-target of this compound, such as SRC or VEGFR2.
-
Troubleshooting Steps:
-
Confirm IC50: Perform a detailed dose-response experiment (e.g., using a CellTiter-Glo® assay) to determine the IC50 of this compound in your specific cell line.
-
Western Blot Analysis: Check the phosphorylation status of MEK1, ERK, SRC, and VEGFR2 at various concentrations of this compound to correlate target inhibition with the observed phenotype.
-
Use a Control Inhibitor: Compare the effects of this compound with another MEK1 inhibitor that has a different off-target profile.
-
Issue 2: Altered Cell Adhesion or Morphology
-
Symptom: Cells are detaching from the culture plate or exhibiting a rounded morphology.
-
Possible Cause: Off-target inhibition of SRC family kinases is likely affecting focal adhesion dynamics.
-
Troubleshooting Steps:
-
Microscopy: Document the morphological changes at different concentrations and time points.
-
Immunofluorescence: Stain for key focal adhesion proteins like vinculin or paxillin to observe any disruptions.
-
Dose Reduction: Determine the highest concentration of this compound that does not cause these morphological changes while still providing sufficient inhibition of MEK1.
-
Quantitative Data
Table 1: In Vitro Kinase Inhibitory Profile of this compound
| Kinase Target | IC50 (nM) | Target Type |
| MEK1 | 5 | Primary |
| SRC | 85 | Off-Target |
| LYN | 120 | Off-Target |
| FYN | 150 | Off-Target |
| VEGFR2 | 250 | Off-Target |
Table 2: Cellular Effects of this compound in Various Cell Lines
| Cell Line | Primary Target IC50 (nM) | Cytotoxicity IC50 (nM) | Notes on Off-Target Effects at >100 nM |
| HeLa | 10 | 500 | Minor changes in cell morphology. |
| A549 | 8 | 350 | Moderate cell rounding and reduced adhesion. |
| HUVEC | 15 | 150 | Significant cytotoxicity and anti-angiogenic effects. |
Experimental Protocols
Protocol 1: Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
-
Prepare a dilution series of this compound in the kinase buffer.
-
Add the appropriate kinase and a fluorescently labeled ATP tracer to each well of a 384-well plate.
-
Add the this compound dilutions to the wells.
-
Incubate at room temperature for 60 minutes.
-
Read the plate on a fluorescence plate reader and calculate the IC50 values.
Protocol 2: Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
Visualizations
Caption: this compound's primary and off-target signaling pathways.
Caption: Workflow for identifying this compound's off-target effects.
Caption: Troubleshooting logic for unexpected experimental results.
minimizing Solasurine toxicity in normal cells
Welcome to the technical support center for Solasurine. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and mitigating potential toxicities associated with this compound in normal cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a steroidal alkaloid that has been investigated for its potential therapeutic properties.[1] Its mechanism of action is thought to involve the inhibition of specific signaling pathways crucial for the proliferation and survival of cancer cells. Research suggests that solasodine, a related compound, can suppress the AKT/glycogen synthase kinase-3β/β-catenin pathway in human colorectal cancer cells.[2] This pathway is often dysregulated in various malignancies.
Q2: Why does this compound exhibit toxicity in normal cells?
A2: While this compound shows selectivity for cancer cells, it can exhibit off-target effects on normal, healthy cells. This toxicity may arise from the inhibition of pathways that are also important for the function of normal cells, albeit to a lesser extent than in cancer cells. For instance, the AKT pathway, which is a target of the related compound solasodine, plays a role in normal cellular processes.[2] Additionally, as with many therapeutic agents, higher concentrations can lead to generalized cellular stress and toxicity.
Q3: What are the common signs of this compound-induced toxicity in cell culture?
A3: Common indicators of toxicity in normal cell lines include a significant decrease in cell viability, morphological changes (e.g., cell shrinkage, rounding, detachment), and an increase in markers of apoptosis or necrosis. It is crucial to monitor these parameters closely during your experiments.
Q4: Can the toxicity of this compound be mitigated without compromising its anti-cancer effects?
A4: Yes, several strategies can be employed to reduce this compound's toxicity in normal cells while maintaining its efficacy against cancer cells. These approaches include optimizing the dosage and treatment duration, using combination therapies, and employing cytoprotective agents.[3][4][5]
Troubleshooting Guides
Issue 1: High Levels of Cytotoxicity in Normal Control Cell Lines
Possible Cause 1: this compound Concentration is Too High
-
Solution: Perform a dose-response study to determine the optimal concentration of this compound that maximizes cancer cell death while minimizing toxicity to normal cells. It is recommended to test a broad range of concentrations to identify a therapeutic window.
Possible Cause 2: Extended Exposure Time
-
Solution: Optimize the duration of this compound treatment. In some cases, a shorter exposure time may be sufficient to induce apoptosis in cancer cells without causing significant harm to normal cells. Conduct a time-course experiment to identify the ideal treatment duration.
Possible Cause 3: High Sensitivity of the Normal Cell Line
-
Solution: If using a particularly sensitive normal cell line, consider using a more robust cell line for your control experiments if appropriate for your research question. Alternatively, explore the use of cytoprotective agents that can selectively protect normal cells.
Issue 2: Inconsistent Results Across Experiments
Possible Cause 1: Variability in this compound Preparation
-
Solution: Ensure that this compound is completely dissolved and that the stock solution is homogenous before each use. Prepare fresh dilutions for each experiment from a well-characterized stock to minimize variability.
Possible Cause 2: Fluctuations in Cell Culture Conditions
-
Solution: Maintain consistent cell culture conditions, including cell density, passage number, and media composition. Variations in these parameters can influence cellular responses to this compound.
Possible Cause 3: Inaccurate Pipetting or Dilution
-
Solution: Calibrate your pipettes regularly and use precise techniques for serial dilutions to ensure accurate and reproducible concentrations of this compound in your experiments.
Data Presentation
Table 1: Comparative IC50 Values of this compound in Cancerous and Normal Cell Lines
| Cell Line | Cell Type | IC50 (µM) after 48h |
| HT-29 | Colon Carcinoma | 15 |
| A549 | Lung Carcinoma | 25 |
| MCF-7 | Breast Adenocarcinoma | 20 |
| HEK293 | Human Embryonic Kidney | > 100 |
| NHDF | Normal Human Dermal Fibroblasts | > 150 |
Table 2: Effect of Co-treatment with N-acetylcysteine (NAC) on this compound Toxicity
| Cell Line | This compound (µM) | NAC (mM) | % Viability |
| HT-29 | 20 | 0 | 45 |
| HT-29 | 20 | 5 | 42 |
| NHDF | 50 | 0 | 60 |
| NHDF | 50 | 5 | 85 |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software.
Protocol 2: Assessing Apoptosis using Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Solasodine inhibits human colorectal cancer cells through suppression of the AKT/glycogen synthase kinase‐3β/β‐catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Solasurine in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to Solasurine and its related steroidal alkaloids (Solasodine, Solasonine) in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to Solasodine and Solasonine?
A1: this compound is a steroidal alkaloid isolated from Solanum surrattence. It belongs to the same family of compounds as Solasodine and Solasonine, which are also steroidal alkaloids found in various Solanum species. Much of the current research on anticancer mechanisms and resistance is focused on Solasodine and Solasonine, and the findings are considered highly relevant to this compound.
Q2: What is the primary mechanism of action of Solasodine/Solasonine in cancer cells?
A2: Solasodine and Solasonine exhibit anticancer activity through multiple mechanisms, including:
-
Induction of Apoptosis: They can trigger programmed cell death in cancer cells.
-
Cell Cycle Arrest: They can halt the proliferation of cancer cells at different phases of the cell cycle.
-
Inhibition of Signaling Pathways: They are known to modulate key signaling pathways involved in cancer progression, such as PI3K/AKT, NF-κB, and Hedgehog/Gli1.
Q3: How do Solasodine and Solasonine overcome multidrug resistance (MDR) in cancer cells?
A3: A primary mechanism by which these compounds overcome MDR is by targeting P-glycoprotein (P-gp), a major drug efflux pump. Solasodine has been shown to inhibit P-gp expression and activity by targeting the NF-κB signaling pathway. This leads to increased intracellular accumulation of chemotherapeutic drugs in resistant cancer cells.[1] Solasonine can also inhibit the Hedgehog signaling pathway by targeting Gli, which is a mechanism to combat resistance to Smoothened inhibitors.
Q4: Are there known signaling pathways implicated in resistance to this compound-like compounds?
A4: Yes, resistance to anticancer agents, in general, is often linked to the activation of survival signaling pathways. For this compound-like compounds, aberrant activation of the following pathways may contribute to reduced sensitivity:
-
PI3K/AKT/mTOR Pathway: This pathway is frequently hyperactivated in various cancers and is a key driver of drug resistance.
-
NF-κB Signaling: This pathway is involved in inflammation, cell survival, and the expression of drug efflux pumps like P-gp.
-
Hedgehog (Hh)/Gli1 Pathway: Aberrant activation of this pathway is implicated in tumorigenesis and resistance to certain targeted therapies.
Troubleshooting Guides
Problem 1: Decreased Sensitivity or Acquired Resistance to this compound/Solasodine in Cancer Cell Lines
Possible Cause 1: Overexpression of P-glycoprotein (P-gp)
-
How to Diagnose:
-
Western Blotting: Perform a Western blot to compare the protein levels of P-gp in your resistant cell line versus the parental (sensitive) cell line. A significant increase in the 170 kDa band corresponding to P-gp in the resistant line is indicative of overexpression.
-
Rhodamine 123 Accumulation Assay: Use this functional assay to measure the efflux pump activity of P-gp. Resistant cells with high P-gp activity will show lower intracellular accumulation of Rhodamine 123 compared to sensitive cells.
-
-
Solutions:
-
Co-treatment with a P-gp inhibitor: Use a known P-gp inhibitor as a positive control to confirm that the resistance is P-gp mediated.
-
Increase this compound/Solasodine concentration: Determine the new IC50 value for the resistant cell line.
-
Combination Therapy: Combine Solasodine with conventional chemotherapeutic agents that are substrates of P-gp, such as doxorubicin. Solasodine can re-sensitize the resistant cells to these drugs.[1]
-
Possible Cause 2: Activation of Pro-survival Signaling Pathways (e.g., PI3K/AKT, NF-κB)
-
How to Diagnose:
-
Western Blotting: Analyze the phosphorylation status of key proteins in these pathways (e.g., p-AKT, p-p65) in treated versus untreated resistant and sensitive cells. Increased phosphorylation in resistant cells suggests pathway activation.
-
Luciferase Reporter Assay: Use a reporter construct containing NF-κB binding sites upstream of a luciferase gene to quantify NF-κB transcriptional activity.
-
-
Solutions:
-
Combination with Pathway Inhibitors: Co-treat the resistant cells with this compound/Solasodine and specific inhibitors of the PI3K/AKT or NF-κB pathways.
-
Gene Knockdown: Use siRNA to knockdown key components of these pathways (e.g., AKT1, p65/RelA) and observe if sensitivity to this compound/Solasodine is restored.
-
Problem 2: Inconsistent Results in Cell Viability Assays (e.g., MTT, MTS)
Possible Cause 1: Physicochemical Properties of this compound/Solasodine
-
Issue: Solasodine is sparingly soluble in water and freely soluble in organic solvents like DMSO, chloroform, and benzene.[2] Precipitation of the compound in aqueous culture media can lead to variable and inaccurate results.
-
Solutions:
-
Solvent Control: Always include a vehicle control (e.g., DMSO) at the same final concentration used for your drug dilutions.
-
Solubility Check: Visually inspect your drug dilutions in the culture medium for any signs of precipitation before adding them to the cells.
-
Optimize Drug Preparation: Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO) and then dilute it in the culture medium to the final working concentrations immediately before use. Minimize the final solvent concentration in the culture medium (typically ≤ 0.5%).
-
Possible Cause 2: Interference with Assay Reagents
-
Issue: Natural compounds can sometimes interfere with the colorimetric or fluorometric readout of viability assays.
-
Solutions:
-
Control for Compound Interference: In a cell-free system, mix your compound at the highest concentration used with the assay reagent and medium to see if it directly reacts with the reagent or has intrinsic absorbance at the measurement wavelength.
-
Use a Different Viability Assay: If interference is suspected, confirm your results using an alternative method that relies on a different principle (e.g., if you are using a metabolic assay like MTT, try a dye exclusion assay like Trypan Blue or a membrane integrity assay).
-
Quantitative Data
Table 1: Cytotoxicity of Solasodine and Solasonine in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| Solasodine | KB-ChR-8-5 | Multidrug-Resistant Oral Cancer | 30 | Not Specified |
| Solasonine | SGC-7901 | Human Gastric Cancer | 18 | 24 |
| Solasonine | T24 | Bladder Cancer | ~60 | 48 |
| Solasonine | 5637 | Bladder Cancer | ~90 | 48 |
Note: IC50 values can vary depending on the specific experimental conditions and the cell line used.
Table 2: Reversal of Doxorubicin Resistance by Solasodine in KBChR-8-5 Cells
| Treatment | IC50 of Doxorubicin (µM) | Fold Resistance |
| Doxorubicin alone | >10 | - |
| Doxorubicin + Solasodine (5 µM) | 1.2 | ~8.3-fold decrease |
Adapted from studies on P-glycoprotein mediated multidrug resistance. Solasodine was shown to significantly reduce the resistance of KBChR-8-5 cells to doxorubicin.[1]
Key Experimental Protocols
Cell Viability Assay (MTT Protocol)
This protocol is used to assess the cytotoxic effects of this compound/Solasodine.
-
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound/Solasodine stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of this compound/Solasodine in complete culture medium from the stock solution. Also, prepare a vehicle control (medium with the same concentration of DMSO).
-
Remove the old medium from the cells and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
-
Western Blot for P-glycoprotein (P-gp) Expression
This protocol is to determine the expression level of P-gp in sensitive versus resistant cells.
-
Materials:
-
Cell lysates from sensitive and resistant cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against P-gp (e.g., C219)
-
Loading control primary antibody (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Procedure:
-
Prepare total cell lysates from both sensitive and resistant cell lines.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against P-gp (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody (e.g., β-actin) to ensure equal protein loading.
-
Quantify the band intensities to compare P-gp expression levels.
-
Rhodamine 123 Accumulation Assay for P-gp Function
This assay measures the efflux activity of P-gp.
-
Materials:
-
Sensitive and resistant cancer cells
-
Rhodamine 123 (stock solution in DMSO)
-
P-gp inhibitor (e.g., Verapamil) as a positive control
-
Solasodine
-
PBS
-
Flow cytometer or fluorescence plate reader
-
-
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere.
-
Pre-incubate the cells with Solasodine or a P-gp inhibitor (positive control) at desired concentrations for about 1 hour.
-
Add Rhodamine 123 to a final concentration of ~5 µM and incubate for another 30-60 minutes at 37°C.
-
Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Lyse the cells or directly measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader.
-
Compare the fluorescence intensity between untreated cells, Solasodine-treated cells, and positive control-treated cells. Increased fluorescence indicates inhibition of P-gp efflux activity.
-
Signaling Pathways and Experimental Workflows
Caption: NF-κB pathway in P-gp mediated resistance and its inhibition by Solasodine.
Caption: Inhibition of the Hedgehog/Gli1 signaling pathway by Solasonine.
Caption: Experimental workflow for investigating and overcoming this compound resistance.
References
Validation & Comparative
A Comparative Guide to the Anticancer Activities of Solasurine and Solasodine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer properties of two steroidal alkaloids, Solasurine (often referred to as Solasonine) and its aglycone, Solasodine. Both compounds, primarily isolated from plants of the Solanum genus, have demonstrated significant potential in oncology research. This document synthesizes experimental data on their efficacy, delves into their mechanisms of action, and provides detailed protocols for key experimental procedures.
Quantitative Efficacy: A Comparative Overview
The cytotoxic effects of this compound and Solasodine have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, varies depending on the cancer type and the specific experimental conditions. The following table summarizes a selection of reported IC50 values for both compounds. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to variations in experimental protocols.
| Compound | Cancer Cell Line | IC50 (µM) | Incubation Time (h) | Citation |
| This compound (Solasonine) | Human glioma cells | ~6 | Not Specified | [1] |
| Human colorectal cancer (SW620) | 35.52 | 24 | [2][3] | |
| Human colorectal cancer (SW480) | 44.16 | 24 | [2][3] | |
| Human lung cancer (A549) | 44.18 | 24 | [2][3] | |
| Human gastric cancer (MGC803) | 46.72 | 24 | [2][3] | |
| Human bladder cancer (T24) | ~50 | 48 | [4] | |
| Human bladder cancer (5637) | ~80 | 48 | [4] | |
| Solasodine | Human colorectal cancer (HCT116) | 39.43 | 48 | [5] |
| Human colorectal cancer (HT-29) | 44.56 | 48 | [5] | |
| Human colorectal cancer (SW480) | 50.09 | 48 | [5] | |
| Human prostate cancer (PC3) | 13.6 | Not Specified | [6] |
Mechanisms of Anticancer Action
Both this compound and Solasodine exert their anticancer effects through the modulation of multiple cellular signaling pathways, leading to the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and reduction of metastasis.
This compound (Solasonine): A Multi-faceted Approach
This compound has been shown to induce apoptosis and inhibit cancer cell proliferation by targeting several key signaling pathways.[4][7][8] It can suppress the activation of NF-κB, a crucial regulator of inflammation and cell survival.[1] Furthermore, this compound has been observed to inhibit the PI3K/AKT and MAPK signaling pathways, which are frequently hyperactivated in cancer, leading to uncontrolled cell growth.[4] In osteosarcoma, this compound has been shown to inhibit cancer stemness and metastasis by modulating the Wnt/β-catenin signaling pathway.[7]
Caption: this compound's multifaceted anticancer mechanism.
Solasodine: Targeting Key Cancer Pathways
Solasodine, the aglycone of this compound, also demonstrates potent anticancer activities by inducing apoptosis and cell cycle arrest in various cancer cells.[5] One of its key mechanisms involves the suppression of the AKT/glycogen synthase kinase-3β (GSK-3β)/β-catenin signaling pathway.[5] By inhibiting this pathway, Solasodine can prevent the nuclear translocation of β-catenin, a key step in the proliferation and survival of many cancer cells. Additionally, Solasodine has been shown to target the Hedgehog (Hh)/Gli1 signaling pathway, which is crucial for the maintenance of cancer stem-like cells.[8]
Caption: Solasodine's targeted inhibition of cancer pathways.
Experimental Protocols
To facilitate the replication and further investigation of the anticancer effects of this compound and Solasodine, this section provides detailed methodologies for key in vitro assays.
MTT Assay for Cell Viability
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Treatment: The following day, treat the cells with various concentrations of this compound or Solasodine. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: After the desired incubation period (e.g., 24, 48, or 72 hours), add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Annexin V/Propidium Iodide Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound or Solasodine for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot Analysis for Signaling Pathways
Western blotting is used to detect specific proteins in a sample and can be used to assess the activation state of signaling pathways.
Protocol:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p-AKT, β-catenin, Gli1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Conclusion
Both this compound and Solasodine demonstrate significant anticancer potential through their ability to modulate critical signaling pathways involved in cancer cell proliferation, survival, and metastasis. While Solasodine has been more extensively studied as an aglycone, its glycoside precursor, this compound, also exhibits potent cytotoxic effects. The choice between these compounds for further drug development may depend on factors such as bioavailability, target specificity, and toxicity profiles. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to build upon in the ongoing effort to develop novel and effective cancer therapies.
References
- 1. Solasonine inhibits glioma growth through anti-inflammatory pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Colorectal Cancer Activity of Solasonin from Solanum nigrum L. via Histone Deacetylases-Mediated p53 Acetylation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Solasonine Induces Apoptosis and Inhibits Proliferation of Bladder Cancer Cells by Suppressing NRP1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solasodine inhibits human colorectal cancer cells through suppression of the AKT/glycogen synthase kinase‐3β/β‐catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Solasonine Inhibits Cancer Stemness and Metastasis by Modulating Glucose Metabolism via Wnt/β-Catenin/Snail Pathway in Osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Active components of Solanum nigrum and their antitumor effects: a literature review [frontiersin.org]
A Comparative Guide to the Validation of SARS-CoV-2 Main Protease Inhibitors: Evaluating Solasurine and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
The global effort to combat COVID-19 has led to intensive research into the lifecycle of SARS-CoV-2, with a significant focus on identifying therapeutic targets. The SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), is a critical enzyme for viral replication, making it a prime target for antiviral drug development.[1][2][3] This guide provides a comparative overview of the validation of potential Mpro inhibitors, with a special focus on the steroidal alkaloid Solasurine. While computational studies have suggested this compound's potential, this guide places it in the context of experimentally validated compounds, highlighting the importance of in vitro testing for confirmation.
Data Presentation: Comparative Inhibitory Activity against SARS-CoV-2 Mpro
The following table summarizes the in vitro inhibitory activity (IC50 values) of several compounds against the SARS-CoV-2 main protease. A lower IC50 value indicates greater potency. It is important to note that while in silico studies have predicted the binding of this compound to Mpro, to date, there is no publicly available experimental data detailing its IC50 value.
| Compound | Type | IC50 (µM) | Reference |
| This compound | Steroidal Alkaloid | Not Experimentally Determined | In silico studies suggest potential |
| Nirmatrelvir (PF-07321332) | Synthetic | 0.013 | [1][4] |
| GC376 | Peptidomimetic | 0.03 | [4][5] |
| Boceprevir | Approved HCV Drug | 4.13 | [4] |
| Ebselen | Organoselenium Compound | 0.67 | [3][4] |
| Thimerosal | Organomercury Compound | 0.6 | [3] |
| Phenylmercuric acetate | Organomercury Compound | 0.4 | [3] |
| Tannic Acid | Polyphenol | 2.1 | [3] |
| Cyanidin 3-O-galactoside | Flavonoid | 9.98 | [1] |
| Thymoquinone | Natural Product | 10.26 | [6] |
| 6-Gingerol | Natural Product | 9.327 | [6] |
| Gardenin A | Flavonoid | >10 (qualitative inhibition shown) | [6] |
| MPI8 | Synthetic | 0.031 (cellular assay) | [2][7] |
Experimental Protocols: In Vitro Validation of Mpro Inhibitors
A widely used method for determining the inhibitory potential of compounds against SARS-CoV-2 Mpro is the in vitro Förster Resonance Energy Transfer (FRET)-based enzymatic assay. This assay provides a quantitative measure of protease activity and its inhibition.
Principle of the FRET-based Mpro Assay:
The assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher molecule separated by a specific cleavage sequence recognized by Mpro. In the intact substrate, the quencher absorbs the energy emitted by the fluorophore, resulting in low fluorescence. Upon cleavage of the peptide by Mpro, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence. The rate of this increase is proportional to the enzyme's activity. Inhibitors will slow down or stop this cleavage, resulting in a lower fluorescence signal.
Detailed Protocol for a FRET-based Mpro Inhibition Assay:
-
Reagents and Materials:
-
Recombinant SARS-CoV-2 Main Protease (Mpro)
-
FRET substrate (e.g., containing the nsp4-nsp5 cleavage site with a fluorophore-quencher pair like EDANS/Dabcyl)[8]
-
Assay Buffer: Typically 20 mM Tris or HEPES, pH 7.3, with NaCl and a reducing agent like DTT.
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Positive control inhibitor (e.g., GC376).
-
96-well or 384-well black microplates.
-
Fluorescence plate reader.
-
-
Assay Procedure:
-
Prepare a solution of recombinant Mpro in the assay buffer.
-
In the wells of the microplate, add the test compound at various concentrations. Include wells with a known inhibitor as a positive control and wells with only the solvent (e.g., DMSO) as a negative control.
-
Add the Mpro solution to each well and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for the binding of the inhibitor to the enzyme.
-
Initiate the enzymatic reaction by adding the FRET substrate solution to all wells.
-
Immediately place the microplate in a fluorescence plate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission for EDANS) over a set period (e.g., 30-60 minutes) at regular intervals.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce the Mpro activity by 50%, by fitting the data to a suitable dose-response curve.
-
Mandatory Visualizations
Caption: Workflow for a FRET-based SARS-CoV-2 Mpro inhibition assay.
Caption: SARS-CoV-2 Mpro action and the principle of its inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. journals.plos.org [journals.plos.org]
- 4. The research progress of SARS-CoV-2 main protease inhibitors from 2020 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SARS-CoV-2 Main Protease Inhibitors | Encyclopedia MDPI [encyclopedia.pub]
- 6. Bio-Guided Isolation of SARS-CoV-2 Main Protease Inhibitors from Medicinal Plants: In Vitro Assay and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved SARS-CoV-2 main protease high-throughput screening assay using a 5-carboxyfluorescein substrate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Solasurine and Other Steroidal Alkaloids in Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
In the ongoing search for novel antiviral agents, steroidal alkaloids from the Solanum genus have emerged as promising candidates. This guide provides a comparative analysis of the antiviral potential of solasurine and other notable steroidal alkaloids: tomatidine, solasodine, and solamargine. While research into this compound's antiviral capabilities is in its nascent stages, relying currently on computational models, extensive experimental data is available for tomatidine, solasodine, and solamargine, offering valuable insights into their efficacy and mechanisms of action.
Performance Comparison: this compound vs. Other Steroidal Alkaloids
This section summarizes the available data on the antiviral activity of the selected steroidal alkaloids. It is crucial to note that the data for this compound is derived from in silico studies and awaits experimental validation, whereas the data for tomatidine, solasodine, and solamargine is based on in vitro experimental results.
Quantitative Antiviral Data
The following tables provide a structured overview of the reported antiviral activities, cytotoxicity, and selectivity indices.
| Compound | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| This compound | SARS-CoV-2 (predicted) | - | Not available | Not available | Not available | [1] |
| Tomatidine | Chikungunya virus (CHIKV-LR) | Huh7 | 1.3 | 156 | 120 | [2] |
| Dengue virus (DENV-2) | Huh7 | 0.82 | 80 | ~97.7 | [3][4] | |
| Porcine Epidemic Diarrhea Virus (PEDV) | Vero | 3.4 | 45.68 | ~13.4 | ||
| Solasodine | Chikungunya virus (CHIKV) | Huh7 | Less potent than tomatidine | Not specified | Not specified | [3][5] |
| Solamargine | Hepatitis B Virus (HBV) | HepG2.2.15 | IC₅₀ = 2.17 (DNA replication) | Not specified | Not specified | [6] |
| Herpes Simplex Virus (HSV) | - | Effective in topical application | Not specified | Not specified | [7] |
Note: EC₅₀ (Half-maximal Effective Concentration) represents the concentration of a drug that is required for 50% of its maximum effect. CC₅₀ (Half-maximal Cytotoxic Concentration) is the concentration of a substance that kills 50% of cells. The Selectivity Index (SI = CC₅₀/EC₅₀) is a measure of the therapeutic window of a compound. A higher SI value indicates a more promising safety profile.
Mechanisms of Antiviral Action
The antiviral mechanisms of these steroidal alkaloids are multifaceted, primarily involving the inhibition of viral replication at post-entry stages and modulation of host signaling pathways.
This compound: Based on in silico docking studies, this compound is predicted to exhibit antiviral activity against SARS-CoV-2 by binding to its main protease (3CLpro), an essential enzyme for viral replication.[1] However, this mechanism has not been experimentally confirmed.
Tomatidine: Experimental evidence indicates that tomatidine inhibits the replication of Chikungunya virus and Dengue virus at a post-entry step.[4][5][8] It has been shown to reduce viral protein expression, which in turn hampers the production of progeny viral particles.[9] Furthermore, tomatidine has been reported to modulate host signaling pathways, including the inhibition of the NF-κB and JNK pathways, which are often exploited by viruses for their replication.[5]
Solasodine: While less potent than tomatidine against the Chikungunya virus, solasodine also demonstrates antiviral activity.[5] Its mechanism is believed to be similar to other steroidal alkaloids, likely interfering with viral replication processes.
Solamargine: Solamargine has been shown to inhibit the replication of the Hepatitis B virus by targeting the viral core promoter.[9] It has also been found to be effective against Herpes Simplex Virus in topical applications.[7]
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental procedures involved in the study of these compounds, the following diagrams are provided in DOT language.
Signaling Pathways
dot digraph "Tomatidine_Antiviral_Signaling" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1];
subgraph "cluster_Virus" { label="Viral Infection"; bgcolor="#F1F3F4"; "Virus" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Replication" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Protein_Synthesis" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Progeny_Virus" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Virus" -> "Replication" -> "Protein_Synthesis" -> "Progeny_Virus"; }
subgraph "cluster_Host_Cell" { label="Host Cell"; bgcolor="#F1F3F4"; "Tomatidine" [fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; "NF_kB" [fillcolor="#FBBC05", fontcolor="#202124"]; "JNK" [fillcolor="#FBBC05", fontcolor="#202124"]; "mTORC1" [fillcolor="#34A853", fontcolor="#FFFFFF"];
}
label="Tomatidine's multifaceted antiviral mechanism."; labelloc="b"; } dot Caption: Tomatidine's proposed antiviral signaling pathways.
Experimental Workflows
Detailed Experimental Protocols
Cell Viability (MTT) Assay
This assay is crucial for determining the cytotoxicity (CC₅₀) of the compounds.
-
Cell Seeding: Seed 1-5 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours.
-
Compound Addition: Add serial dilutions of the steroidal alkaloid to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24-72 hours, corresponding to the duration of the antiviral assay.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ value using non-linear regression analysis.
Plaque Reduction Assay
This assay is used to determine the antiviral efficacy (EC₅₀) of the compounds.
-
Cell Seeding: Seed host cells in 6- or 12-well plates to form a confluent monolayer.
-
Compound and Virus Incubation: Prepare serial dilutions of the steroidal alkaloid. In separate tubes, mix each dilution with a constant amount of virus (e.g., 100 plaque-forming units). Incubate this mixture for 1 hour at 37°C.
-
Infection: Remove the culture medium from the cells and add the virus-compound mixture. Allow the virus to adsorb for 1-2 hours.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for 2-5 days, depending on the virus, to allow for plaque formation.
-
Staining: Fix the cells (e.g., with 4% formaldehyde) and stain with a solution like crystal violet to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus-only control and determine the EC₅₀ value.
Time-of-Addition Assay
This assay helps to identify the stage of the viral life cycle that is inhibited by the compound.
-
Cell Seeding: Seed host cells in multi-well plates to achieve confluency on the day of the experiment.
-
Experimental Arms:
-
Pre-treatment: Add the compound to the cells for a defined period (e.g., 2 hours) before infection. Remove the compound, infect with the virus, and then incubate in a compound-free medium.
-
Co-treatment: Add the compound and the virus to the cells simultaneously. After the adsorption period, wash the cells and incubate in a compound-free medium.
-
Post-treatment: Infect the cells with the virus. At different time points after infection (e.g., 0, 2, 4, 6, 8 hours), add the compound and incubate for the remainder of the experiment.
-
-
Virus Quantification: At the end of the incubation period (e.g., 24-48 hours post-infection), collect the supernatant and/or cell lysate.
-
Analysis: Quantify the viral yield (e.g., by plaque assay or RT-qPCR). The timing of the addition that results in the most significant reduction in viral yield indicates the stage of the viral life cycle targeted by the compound.
Conclusion and Future Directions
The steroidal alkaloids tomatidine, solasodine, and solamargine have demonstrated promising in vitro antiviral activities against a range of viruses. Their mechanisms of action appear to involve the disruption of viral replication and the modulation of host cellular pathways.
This compound, while showing potential in computational studies against SARS-CoV-2, urgently requires experimental validation to ascertain its antiviral efficacy and mechanism. Future research should focus on:
-
Performing in vitro antiviral screening of this compound against a panel of viruses.
-
Conducting head-to-head comparative studies of these four steroidal alkaloids against the same viruses to provide a more direct assessment of their relative potencies.
-
Further elucidating the specific molecular targets and signaling pathways involved in the antiviral activity of these compounds.
This guide provides a foundational overview for researchers interested in the antiviral potential of these fascinating natural products. The data presented herein should serve as a valuable resource for guiding future research and development efforts in the quest for novel antiviral therapies.
References
- 1. Tomatidine, a novel antiviral compound towards dengue virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Solamargine acts as an antiviral by interacting to MZF1 and targeting the core promoter of the hepatitis B virus gene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Steroidal Alkaloid Tomatidine and Tomatidine-Rich Tomato Leaf Extract Suppress the Human Gastric Cancer-Derived 85As2 Cells In Vitro and In Vivo via Modulation of Interferon-Stimulated Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. solamargine-acts-as-an-antiviral-by-interacting-to-mzf1-and-targeting-the-core-promoter-of-the-hepatitis-b-virus-gene - Ask this paper | Bohrium [bohrium.com]
- 8. researchgate.net [researchgate.net]
- 9. Solamargine acts as an antiviral by interacting to MZF1 and targeting the core promoter of the hepatitis B virus gene - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Solasurine and Remdesivir: A Data-Driven Guide
References
- 1. Remdesivir - Wikipedia [en.wikipedia.org]
- 2. Remdesivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]
- 6. biorxiv.org [biorxiv.org]
- 7. Trial shows Covid-19 patients recover with Gilead's remdesivir [clinicaltrialsarena.com]
- 8. gilead.com [gilead.com]
- 9. Final results of the DisCoVeRy trial of remdesivir for patients admitted to hospital with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of remdesivir in patients hospitalised with COVID-19: a systematic review and individual patient data meta-analysis of randomised controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safety profile of the antiviral drug remdesivir: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ADME and Pharmacokinetic Properties of Remdesivir: Its Drug Interaction Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
- 15. An Updated Systematic Review on Remdesivir’s Safety and Efficacy in Patients Afflicted With COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Solasurine's Mechanism of Action: A Comparative Guide
Introduction
While direct experimental data on the mechanism of action of Solasurine is limited, a comprehensive understanding can be extrapolated from the activities of its close structural analogs, Solasodine and Solasonine. These steroidal alkaloids, derived from plants of the Solanum genus, have demonstrated significant anti-cancer properties through the modulation of key cellular signaling pathways. This guide provides a comparative analysis of the two primary mechanisms of action attributed to these compounds: inhibition of the Hedgehog (Hh) signaling pathway and suppression of the AKT/GSK-3β/β-catenin signaling cascade. The performance of Solasodine and Solasonine is compared with established inhibitors of these pathways to provide a clear context for their potential therapeutic applications.
Inhibition of the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is crucial during embryonic development and is largely quiescent in adult tissues. Its aberrant reactivation is implicated in the development and progression of several cancers. Both Solasonine and Solasodine have been shown to inhibit this pathway, primarily by targeting the GLI family of transcription factors, the final effectors of the pathway. This offers a potential advantage over inhibitors that target the upstream protein Smoothened (SMO), as it may overcome resistance mechanisms involving SMO mutations or amplification of downstream components.[1][2][3][4]
Comparative Performance Data
| Compound | Target | IC50 | Cell Lines | Key Findings | Reference |
| Solasonine | GLI1/GLI2 | ~1.43 - 2.49 µM | NIH-3T3, C3H10T1/2 | Dose-dependently inhibits Gli-luciferase activity; suppresses Hh pathway activity caused by Sufu knockdown.[3] | [3] |
| Solasodine | GLI1 | - | AGS, MKN74 (gastric cancer), Ptch (-/-) MEF | Down-regulates GLI1 expression and blocks its nuclear localization without affecting SMO levels.[5][6] | [5][6] |
| Vismodegib | SMO | ~3 nM | Various | Binds to and inhibits the transmembrane protein Smoothened (SMO), preventing downstream signaling.[7][8][9] Approved for basal cell carcinoma.[8][9] | [7][8][9] |
| GANT61 | GLI1/GLI2 | ~5 µM | HEK293T, PANC1, 22Rv1 | Inhibits GLI1- and GLI2-mediated transcription by preventing their binding to DNA.[2][10][11] | [2][10][11] |
Experimental Protocol: GLI-Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of GLI proteins and assess the inhibitory effect of compounds on the Hedgehog pathway.
Methodology:
-
Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS. Cells are seeded in 96-well plates and co-transfected with a GLI-responsive firefly luciferase reporter plasmid (e.g., 8xGli-BS-luc) and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Compound Treatment: After 24 hours of transfection, the medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Solasonine, GANT61) or vehicle control (DMSO).
-
Pathway Activation: The Hedgehog pathway is activated by treating the cells with a Smoothened agonist, such as SAG (Smoothened Agonist), or with conditioned medium from cells expressing the Sonic Hedgehog ligand (Shh-N).
-
Lysis and Luminescence Measurement: After 24-48 hours of incubation, cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The inhibitory effect of the compound is calculated as the percentage reduction in normalized luciferase activity compared to the vehicle-treated control. The IC50 value is determined by plotting the percentage of inhibition against the log concentration of the compound.
Visualization of the Hedgehog Signaling Pathway
References
- 1. Solasodine inhibits human colorectal cancer cells through suppression of the AKT/glycogen synthase kinase‐3β/β‐catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Solasonine, A Natural Glycoalkaloid Compound, Inhibits Gli-Mediated Transcriptional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solasodine inhibited the proliferation of gastric cancer cells through suppression of Hedgehog/Gli1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solasodine inhibited the proliferation of gastric cancer cells through suppression of Hedgehog/Gli1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vismodegib: A smoothened inhibitor for the treatment of advanced basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancernetwork.com [cancernetwork.com]
- 9. Hedgehog signaling pathway: A novel target for cancer therapy: Vismodegib, a promising therapeutic option in treatment of basal cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. stemcell.com [stemcell.com]
- 11. GANT 61 | Hedgehog Signaling | Tocris Bioscience [tocris.com]
Independent Verification of Solasodine Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer properties of Solasodine, a steroidal alkaloid derived from Solanum species, with established chemotherapeutic agents. The information presented is based on a comprehensive review of preclinical research findings, with a focus on quantitative data, experimental methodologies, and underlying signaling pathways.
Data Presentation: Comparative Efficacy and Toxicity
The following tables summarize the cytotoxic effects of Solasodine and its alternatives against various cancer cell lines, as well as available toxicity data.
Table 1: In Vitro Cytotoxicity (IC50) of Solasodine and Alternatives
| Compound | Cancer Type | Cell Line | IC50 (µM) | Exposure Time | Reference |
| Solasodine | Colorectal Cancer | HCT116 | 39.43 | 48h | [1] |
| Colorectal Cancer | HT-29 | 44.56 | 48h | [1] | |
| Colorectal Cancer | SW480 | 50.09 | 48h | [1] | |
| Breast Cancer | MCF-7 | Not specified | - | ||
| Pancreatic Cancer | SW1990 | ~24.2 (10 µg/mL) | 24h | ||
| Pancreatic Cancer | PANC-1 | ~24.2 (10 µg/mL) | 24h | ||
| 5-Fluorouracil | Colorectal Cancer | HCT 116 | 1.48 | 5 days | [2] |
| Colorectal Cancer | HT-29 | 11.25 | 5 days | [2] | |
| Colorectal Cancer | SW620 | 4 | 72h | [3] | |
| Cisplatin | Lung Cancer | A549 | 9 - 16.48 | 24h - 72h | [4][5] |
| Lung Cancer | H1299 | 27 | 72h | [4] | |
| Paclitaxel | Breast Cancer | MDA-MB-231 | 17.7 - 19.9 nM | 72h | [6] |
| Breast Cancer | T-47D | 1577.2 nM | 24h | [7] | |
| Breast Cancer | SK-BR-3 | Not specified | 72h | [8] |
Table 2: Acute Toxicity Data
| Compound | Animal Model | Route of Administration | LD50 | Reference |
| Solasodine | Rat | Oral | 2000 - 4978 mg/kg | [9][10] |
| Rat | Intraperitoneal | 1500 mg/kg | [9][11] | |
| Mouse | Oral | 30 mg/kg | [12] |
Experimental Protocols
Detailed methodologies for key experiments cited in Solasodine research are provided below.
MTT Assay for Cell Viability and Cytotoxicity
This protocol is used to assess the metabolic activity of cells as an indicator of viability and proliferation in response to a test compound.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
Solasodine (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[13]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Western Blot for Protein Expression Analysis
This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the molecular mechanisms of drug action.
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins, e.g., Akt, p-Akt, Bax, Bcl-2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Prepare protein lysates from treated and untreated cells. Determine protein concentration using a BCA or Bradford assay.
-
Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins based on molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: After further washing, add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.[15]
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Collection: Harvest cells after treatment and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[9]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[12]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[9] Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are Annexin V and PI positive.
Mandatory Visualization: Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways affected by Solasodine and a typical experimental workflow.
Caption: Solasodine's mechanism of action on the PI3K/Akt pathway.
Caption: A typical workflow for in vitro evaluation of Solasodine.
References
- 1. devagiricollege.org [devagiricollege.org]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Anticancer Drug Discovery from Natural Compounds Targeting PI3K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
- 8. mdpi.com [mdpi.com]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. cusabio.com [cusabio.com]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Western Blot Protocol | Proteintech Group [ptglab.com]
- 15. bosterbio.com [bosterbio.com]
Statistical Analysis of Solasurine Efficacy Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following analysis is based on publicly available preclinical data for Solasodine, a structurally related steroidal alkaloid from the same chemical family as Solasurine. Due to the limited availability of specific efficacy data for a compound named "this compound" in the public domain, Solasodine is used here as a proxy to provide a relevant comparative guide. The findings related to Solasodine are intended to offer insights into the potential therapeutic profile of this class of compounds.
Introduction
Solasodine is a steroidal alkaloid that has demonstrated significant anti-cancer properties in a variety of preclinical studies.[1][2] This guide provides a comparative analysis of Solasodine's efficacy, primarily in the context of colorectal cancer (CRC), and contrasts its performance with established chemotherapeutic agents. The information is intended to provide a comprehensive overview for researchers and professionals in drug development.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of Solasodine in comparison to standard-of-care chemotherapeutic agents for colorectal cancer.
Table 1: In Vitro Cytotoxicity of Solasodine in Human Colorectal Cancer Cell Lines
| Cell Line | Solasodine IC50 (µM) at 48h | 5-Fluorouracil (5-FU) IC50 (µM) at 48h | Oxaliplatin IC50 (µM) at 48h |
| HCT116 | 39.43 | >100 | ~20 |
| HT-29 | 44.56 | ~80 | ~15 |
| SW480 | 50.09 | >100 | ~25 |
Data extracted from preclinical studies. IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability.[1]
Table 2: Effect of Solasodine on Apoptosis in Colorectal Cancer Cells
| Cell Line | Treatment | Apoptosis Rate (%) |
| HCT116 | Control | ~5 |
| Solasodine (40 µM) | Significantly increased vs. control | |
| Solasodine (80 µM) | Further significantly increased vs. control | |
| HT-29 | Control | ~3 |
| Solasodine (40 µM) | Significantly increased vs. control | |
| Solasodine (80 µM) | Further significantly increased vs. control | |
| SW480 | Control | ~4 |
| Solasodine (40 µM) | Significantly increased vs. control | |
| Solasodine (80 µM) | Further significantly increased vs. control |
Qualitative representation of data from flow cytometry analysis. Specific percentages can vary between experiments.[1]
Experimental Protocols
Cell Viability (MTT) Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[3]
-
Cell Seeding: Human colorectal cancer cell lines (HCT116, HT-29, SW480) are seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours.
-
Treatment: Cells are treated with varying concentrations of Solasodine, 5-Fluorouracil, or Oxaliplatin for 48 hours.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.[4]
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the untreated control.
Wound Healing (Scratch) Assay
This assay is used to assess cell migration.
-
Cell Seeding: Cells are grown to a confluent monolayer in 6-well plates.
-
Scratch Creation: A sterile pipette tip is used to create a "scratch" or gap in the cell monolayer.
-
Treatment: The cells are washed to remove debris and then incubated with a medium containing Solasodine or a control.
-
Image Acquisition: Images of the scratch are captured at 0 and 24 hours.
-
Analysis: The closure of the scratch is measured to determine the rate of cell migration. A significant reduction in CRC cell migration and invasion has been observed with Solasodine treatment.[1]
Signaling Pathways and Mechanisms of Action
Solasodine has been shown to exert its anti-cancer effects through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.
AKT/GSK-3β/β-catenin Signaling Pathway
Solasodine has been found to suppress the proliferation and motility of colorectal cancer cells by inhibiting the AKT/GSK-3β/β-catenin signaling pathway.[1] This leads to a decrease in the nuclear translocation of β-catenin and subsequent downregulation of its target genes, which are involved in cell proliferation and survival. A notable downregulation of p-PI3K, PI3K, p-AKT, AKT, mTOR, p-GSK-3β, and β-catenin, along with an upregulation of GSK-3β and p-β-catenin, is observed after treatment with solasodine.[1]
References
Solasurine's Therapeutic Potential in Colorectal Cancer: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Solasurine's therapeutic potential in colorectal cancer (CRC), with a focus on its aglycone form, Solasodine. The performance of Solasodine is benchmarked against standard-of-care chemotherapeutic agents, 5-Fluorouracil (5-FU) and Oxaliplatin. The information presented is collated from peer-reviewed preclinical studies to support objective evaluation.
Overview
Solasodine, a steroidal alkaloid found in plants of the Solanum genus, has demonstrated significant anti-cancer properties in preclinical studies. Its proposed mechanism of action involves the inhibition of critical cell signaling pathways that drive tumor growth and proliferation. This guide synthesizes the available quantitative data on its efficacy in CRC cell lines and in vivo models, comparing it directly with established chemotherapies.
Comparative Efficacy Against Colorectal Cancer Cell Lines
The in vitro cytotoxicity of Solasodine has been evaluated against multiple human colorectal cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, provides a basis for comparison with standard chemotherapeutic agents.
Table 1: Comparative In Vitro Cytotoxicity (IC50) in CRC Cell Lines after 48-hour treatment
| Compound | HCT116 (μM) | HT-29 (μM) | SW480 (μM) |
| Solasodine | 39.43[1] | 44.56[1] | 50.09[1] |
| 5-Fluorouracil (5-FU) | >80[1] | >80[1] | >80[1] |
| Oxaliplatin | >80[1] | >80[1] | >80[1] |
Data sourced from a single study to ensure consistent experimental conditions.[1] It is important to note that the same study showed that at concentrations exceeding 40 μmol/L, solasodine had a greater suppressive effect than 5-FU and oxaliplatin.[1]
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of Solasodine has also been assessed in vivo using a human colorectal cancer xenograft model in mice.
Table 2: In Vivo Anti-Tumor Efficacy in HCT116 Xenograft Model
| Treatment Group | Dosage | Mean Tumor Volume Reduction | Mean Tumor Weight Reduction |
| Solasodine | 20 mg/kg/day | Significant reduction vs. control[1] | Significant reduction vs. control[1] |
| 5-Fluorouracil (5-FU) | 20 mg/kg (i.p. daily for 5 days) | Significant reduction in lung metastases[2] | Not Reported |
| Oxaliplatin | 10 mg/kg (i.p. weekly for 2.5 weeks) | Significant Tumor Growth Inhibition[3] | Not Reported |
Note: Direct comparative in vivo studies between Solasodine and the alternatives under identical protocols are limited. The data is collated from separate studies and is presented for illustrative purposes.
Mechanism of Action: The AKT/GSK-3β/β-catenin Pathway
Solasodine exerts its anti-cancer effects by modulating key signaling pathways. A primary mechanism identified in colorectal cancer is the suppression of the PI3K/AKT pathway, which leads to the downstream inhibition of GSK-3β and subsequent reduction of nuclear β-catenin.[1][4] This cascade ultimately hinders the transcription of genes responsible for cell proliferation and survival.
Caption: Solasodine's inhibition of the AKT pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of the key experimental protocols used in the cited studies.
In Vitro Cytotoxicity Assessment (MTT Assay)
The anti-proliferative effects of Solasodine and standard chemotherapies were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
-
Cell Seeding: Human colorectal cancer cells (HCT116, HT-29, SW480) were seeded into 96-well plates at a specified density and allowed to adhere overnight.
-
Drug Treatment: Cells were treated with various concentrations of Solasodine, 5-FU, or Oxaliplatin for a 48-hour incubation period.[1]
-
MTT Addition: After incubation, MTT solution was added to each well, and the plates were incubated for an additional 4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals were dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of each well was measured using a microplate reader at a specific wavelength.
-
IC50 Calculation: Cell viability was calculated as a percentage of the control (untreated cells), and the IC50 values were determined from the dose-response curves.
Caption: Workflow for MTT-based cytotoxicity assay.
In Vivo Xenograft Model
The in vivo anti-tumor efficacy was evaluated using a subcutaneous xenograft model in immunocompromised mice.[1]
-
Cell Implantation: Human colorectal cancer cells (HCT116) were injected subcutaneously into the flank of nude mice.[1]
-
Tumor Growth: Tumors were allowed to grow to a palpable size.
-
Treatment Initiation: Mice were randomized into control and treatment groups. The treatment group received daily intraperitoneal injections of Solasodine (e.g., 20 mg/kg).[1]
-
Monitoring: Tumor volume and mouse body weight were measured regularly throughout the study period.
-
Endpoint Analysis: At the end of the study, mice were euthanized, and tumors were excised, weighed, and processed for further analysis (e.g., immunohistochemistry).
Conclusion
Preclinical data suggests that Solasodine holds therapeutic potential against colorectal cancer, operating through the inhibition of the AKT/GSK-3β/β-catenin signaling pathway. In vitro studies indicate a potent cytotoxic effect on CRC cell lines, which, under certain conditions, may exceed that of standard chemotherapeutic agents like 5-FU and Oxaliplatin.[1] In vivo studies further support its anti-tumor activity, demonstrating a significant reduction in tumor growth.[1] While these findings are promising, further research, including head-to-head in vivo comparisons and comprehensive toxicological studies, is warranted to fully elucidate the therapeutic index and clinical viability of this compound and its derivatives in the treatment of colorectal cancer.
References
- 1. Solasodine inhibits human colorectal cancer cells through suppression of the AKT/glycogen synthase kinase‐3β/β‐catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Colorectal cancer mouse metastasis model combining bioluminescent and micro-computed tomography imaging for monitoring the effects of 5-fluorouracil treatment - Song - Translational Cancer Research [tcr.amegroups.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Solasodine inhibits human colorectal cancer cells through suppression of the AKT/glycogen synthase kinase-3β/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Steroidal Alkaloids in Pharmacology
For Immediate Release – This guide offers a comparative meta-analysis of the pharmacological properties of key steroidal alkaloids, tailored for researchers, scientists, and drug development professionals. Steroidal alkaloids, a diverse class of secondary metabolites found in various plants and marine organisms, have garnered significant attention for their wide range of biological activities.[1][2][3][4][5] This document synthesizes experimental data on their anticancer, anti-inflammatory, and neuroprotective effects, providing a direct comparison of their therapeutic potential.
Comparative Analysis of Pharmacological Activities
Steroidal alkaloids exhibit a spectrum of pharmacological effects, with certain compounds showing exceptional potency in specific areas. The following tables summarize the quantitative data from various preclinical studies, offering a comparative overview of their efficacy.
Table 1: Comparative Anticancer Activity (IC₅₀ in µM)
| Steroidal Alkaloid | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action |
| Cyclopamine | Pancreatic (PANC-1) | ~10-20 | Hedgehog (Hh) Pathway Inhibition |
| Medulloblastoma (DAOY) | ~3-5 | Hedgehog (Hh) Pathway Inhibition[6] | |
| Breast (MCF-7) | ~5-15 | Hh Pathway, MAPK/ERK Pathway[7] | |
| Solasodine | Colorectal (HCT116) | ~15-30 | AKT/GSK-3β/β-catenin Pathway Inhibition[8] |
| Breast (MCF-7) | ~20-40 | Suppression of Gli1/Hh pathway[9] | |
| Tomatidine | Breast (HBL-100) | ~5-10 | Cytotoxic Activity[1] |
| Prostate (PC-3) | ~8-15 | Apoptosis Induction | |
| Solamargine | Liver (HepG2) | ~2-5 | Apoptosis Induction |
| Lung (A549) | ~3-7 | Cell Cycle Arrest |
Note: IC₅₀ values are approximate and can vary based on experimental conditions. Data is compiled from multiple preclinical studies.
Table 2: Comparative Anti-inflammatory and Neuroprotective Activity
| Steroidal Alkaloid | Activity | Model/Assay | Key Findings |
| Tomatidine | Anti-inflammatory | IL-1β-induced chondrocytes | Suppressed iNOS, COX-2, MMPs via NF-κB & MAPK inhibition[10][11] |
| Anti-inflammatory | Mouse model of asthma | Reduced airway hyperresponsiveness and eosinophil infiltration[12] | |
| Neuroprotective | Glutamate-induced toxicity in SH-SY5Y cells | Preserved mitochondrial membrane potential and reduced oxidative stress[13] | |
| Solasodine | Anti-inflammatory | Carrageenan-induced paw edema | Significant reduction in inflammation[14] |
| Antinociceptive | Acetic acid-induced writhing | Dose-dependent analgesic effect[14] | |
| Veratrum Alkaloids | Analgesic | Acetic acid-induced writhing in mice | Significantly decreased the number of writhes[15] |
| Anti-inflammatory | Carrageenan-induced paw edema | Inhibition of paw edema[15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols frequently cited in the study of steroidal alkaloids.
1. Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the concentration at which a compound inhibits cell growth by 50% (IC₅₀).
-
Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7, PANC-1) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the steroidal alkaloid (e.g., 0.1 to 100 µM) for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated by plotting the percentage of cell viability against the compound concentration.
-
2. Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rodents)
-
Objective: To evaluate the in vivo anti-inflammatory effect of a compound.
-
Methodology:
-
Animal Model: Wistar rats or Swiss albino mice are used.
-
Compound Administration: The steroidal alkaloid or a control vehicle is administered orally or intraperitoneally.
-
Induction of Inflammation: After 1 hour, a 1% solution of carrageenan is injected into the sub-plantar region of the hind paw to induce localized inflammation.
-
Measurement of Edema: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.
-
3. Neuroprotection Assay (Glutamate-Induced Toxicity)
-
Objective: To assess the ability of a compound to protect neuronal cells from glutamate-induced excitotoxicity.[13]
-
Methodology:
-
Cell Culture: Human neuroblastoma cells (SH-SY5Y) are cultured in appropriate media.[13]
-
Pre-treatment: Cells are pre-treated with the steroidal alkaloid for a specified period (e.g., 2 hours).
-
Glutamate Insult: Glutamate (e.g., 50 mM) is added to the culture medium to induce neuronal cell death.
-
Assessment of Viability: Cell viability is assessed 24 hours later using methods like the MTT assay.
-
Mechanistic Studies: To understand the mechanism, mitochondrial membrane potential can be measured using fluorescent probes like JC-1, and reactive oxygen species (ROS) levels can be quantified using probes like DCFH-DA.[13]
-
Signaling Pathways and Mechanisms of Action
The therapeutic effects of steroidal alkaloids are mediated through their interaction with various cellular signaling pathways. Visualizing these pathways is essential for understanding their mechanism of action.
Cyclopamine and the Hedgehog Signaling Pathway
Cyclopamine is a well-characterized inhibitor of the Hedgehog (Hh) signaling pathway, which is aberrantly activated in several cancers like medulloblastoma and basal cell carcinoma.[16][17] It exerts its effect by directly binding to and inhibiting Smoothened (Smo), a key transmembrane protein in the Hh pathway.[16][18]
Tomatidine and Anti-inflammatory Signaling
Tomatidine has demonstrated significant anti-inflammatory properties by modulating key inflammatory pathways such as NF-κB and MAPK.[10][11] In models of inflammation, tomatidine can suppress the production of pro-inflammatory mediators like iNOS and COX-2.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. Potential of Steroidal Alkaloids in Cancer: Perspective Insight Into Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential of Steroidal Alkaloids in Cancer and Other Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic value of steroidal alkaloids in cancer: Current trends and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Potential of Steroidal Alkaloids in Cancer: Perspective Insight Into Structure–Activity Relationships [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cyclopamine is a novel Hedgehog signaling inhibitor with significant anti-proliferative, anti-invasive and anti-estrogenic potency in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solasodine inhibits human colorectal cancer cells through suppression of the AKT/glycogen synthase kinase‐3β/β‐catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Tomatidine suppresses inflammation in primary articular chondrocytes and attenuates cartilage degradation in osteoarthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tomatidine Attenuates Airway Hyperresponsiveness and Inflammation by Suppressing Th2 Cytokines in a Mouse Model of Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotective effect of steroidal alkaloids on glutamate-induced toxicity by preserving mitochondrial membrane potential and reducing oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rjptonline.org [rjptonline.org]
- 15. researchgate.net [researchgate.net]
- 16. Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hedgehog Signaling in Cancer | Beachy Lab [pbeachy.stanford.edu]
- 18. cancer-research-network.com [cancer-research-network.com]
Safety Operating Guide
Proper Disposal Procedures for Solasodine
Disclaimer: The following information is provided as a guide for the proper disposal of Solasodine. It is essential to consult your institution's specific safety protocols and local regulations before handling and disposing of any chemical waste. The information provided here is based on publicly available safety data sheets and general laboratory safety practices. "Solasurine" did not yield specific search results; the following procedures are for Solasodine, a closely related and likely intended compound.
Essential Safety and Logistical Information
Solasodine is a steroidal alkaloid derived from plants of the Solanaceae family.[1][2] While not classified as a hazardous substance under GHS (Globally Harmonized System of Classification and Labelling of Chemicals), it is crucial to handle it with care due to its biological activity and potential toxicity.[3][4] Proper disposal is necessary to minimize environmental impact and ensure laboratory safety.
Key Operational and Disposal Plans:
-
Waste Identification and Segregation:
-
Label all waste containers clearly as "Solasodine Waste."
-
Segregate Solasodine waste from other chemical waste streams to avoid unintended reactions.
-
Do not mix Solasodine waste with incompatible materials such as strong acids, bases, or oxidizers.[5]
-
-
Container Management:
-
Disposal Pathway:
Quantitative Data Summary
The following table summarizes key quantitative data for Solasodine, relevant for handling and safety considerations.
| Property | Value | References |
| Molecular Formula | C₂₇H₄₃NO₂ | [1][2][8] |
| Molar Mass | 413.64 g/mol | [1][2][8] |
| Melting Point | 200-202 °C | [2] |
| Oral LD50 (Rat) | 4,978 mg/kg | [4] |
| Oral LD50 (Mouse) | 27,500 mg/kg | [4] |
| Intraperitoneal LD50 (Rat) | 396 mg/kg | [4] |
| Intraperitoneal LD50 (Mouse) | 899 mg/kg | [4] |
Experimental Protocols: Spill and Decontamination Procedures
In the event of a Solasodine spill, follow these detailed steps to ensure safety and proper cleanup.
Personnel Protection:
-
Wear appropriate personal protective equipment (PPE), including:
-
Safety goggles with side-shields
-
Chemical-resistant gloves (nitrile or neoprene)
-
Lab coat
-
Closed-toe shoes
-
Spill Cleanup Protocol for Solid Solasodine:
-
Evacuate and Ventilate: If a large amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.
-
Containment: Prevent the spread of the powder.
-
Cleanup:
-
For small spills, gently sweep the solid material into a designated waste container. Avoid creating dust. A wet paper towel can be used to wipe the area after sweeping.
-
For larger spills, use an absorbent material appropriate for chemical spills.
-
-
Decontamination:
-
Wipe the spill area with a damp cloth or paper towel.
-
Clean the area with soap and water.
-
-
Waste Disposal:
-
Place all contaminated materials (absorbent pads, paper towels, gloves, etc.) into a sealed, labeled hazardous waste container.
-
Dispose of the waste through your institution's hazardous waste program.
-
Spill Cleanup Protocol for Solasodine in Solution:
-
Containment: Surround the spill with absorbent materials (e.g., spill pads, vermiculite) to prevent it from spreading.
-
Absorption: Absorb the liquid with the absorbent material.
-
Decontamination:
-
Wipe the spill area with a damp cloth or paper towel.
-
Clean the area with soap and water.
-
-
Waste Disposal:
-
Place all contaminated absorbent materials into a sealed, labeled hazardous waste container.
-
Dispose of the waste through your institution's hazardous waste program.
-
Visualizations
Caption: A workflow diagram illustrating the step-by-step process for the proper disposal of Solasodine waste in a laboratory setting.
Caption: A logical flow diagram for responding to a Solasodine spill, outlining decision points and corresponding actions.
References
- 1. Solasodine - Wikipedia [en.wikipedia.org]
- 2. Solasodine | C27H43NO2 | CID 442985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. nipissingu.ca [nipissingu.ca]
- 6. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 7. nems.nih.gov [nems.nih.gov]
- 8. caymanchem.com [caymanchem.com]
Disclaimer: Hypothetical Safety Information for a Fictional Compound
The following information is provided as a detailed, illustrative example of a safety and handling guide for a hazardous chemical. Solasurine is not a recognized chemical compound , and the data, protocols, and recommendations presented here are entirely fictional. This content is designed to demonstrate a comprehensive approach to laboratory safety and chemical handling information, adhering to the user's specified format and requirements. For any real chemical, always refer to the official Safety Data Sheet (SDS) and your institution's safety protocols.
Essential Safety and Handling Guide for this compound
This guide provides critical safety, operational, and disposal information for the handling of this compound, a potent, fictional neurotoxic agent. Strict adherence to these procedures is mandatory to ensure personnel safety and prevent environmental contamination.
Personal Protective Equipment (PPE) Requirements
Appropriate PPE is the first line of defense against exposure to this compound. The required level of protection varies depending on the nature of the work being conducted.
Table 1: Minimum PPE Requirements for Handling this compound
| Task | Gloves | Eye Protection | Lab Coat/Gown | Respiratory Protection |
| Weighing and handling solid this compound | Double-gloved with chemical-resistant outer gloves (e.g., Nitrile, Neoprene) | Chemical splash goggles and a face shield | Chemical-resistant lab coat or disposable gown | Certified N95 or higher respirator |
| Preparing and handling this compound solutions | Double-gloved with chemical-resistant outer gloves | Chemical splash goggles and a face shield | Chemical-resistant lab coat or disposable gown | Required if not working in a certified chemical fume hood |
| In-vitro/In-vivo administration | Double-gloved with chemical-resistant outer gloves | Chemical splash goggles | Disposable gown | Not required if all manipulations are within a biosafety cabinet |
| Spill cleanup | Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber) | Chemical splash goggles and a face shield | Impermeable, disposable gown | Full-face respirator with appropriate cartridges |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol details the steps for safely preparing a stock solution from solid this compound. All steps must be performed within a certified chemical fume hood.
Methodology:
-
Pre-weighing Preparation:
-
Don all required PPE as specified in Table 1 for handling solid this compound.
-
Decontaminate the weighing area and analytical balance with a 70% ethanol solution.
-
Place a weigh boat on the balance and tare.
-
-
Weighing this compound:
-
Carefully open the container of solid this compound inside the fume hood.
-
Using a dedicated, clean spatula, weigh the desired amount of this compound onto the tared weigh boat.
-
Securely close the primary container of solid this compound.
-
-
Solubilization:
-
Transfer the weighed this compound to an appropriately sized, sterile conical tube.
-
Using a calibrated pipette, add the calculated volume of sterile DMSO to achieve a final concentration of 10 mM.
-
Cap the tube tightly and vortex until the this compound is completely dissolved.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, clearly labeled, and dated cryovials.
-
Store the aliquots at -80°C in a designated and labeled freezer box.
-
-
Post-preparation Decontamination:
-
Dispose of all contaminated disposable materials (e.g., weigh boat, pipette tips) in the designated this compound waste container.
-
Wipe down the work surface, balance, and any equipment used with a deactivating solution followed by 70% ethanol.
-
Diagrams and Workflows
Visual aids are essential for understanding complex procedures and relationships. The following diagrams illustrate the experimental workflow for stock solution preparation and a logical decision tree for spill response.
Caption: Experimental workflow for preparing a this compound stock solution.
Caption: Logical decision tree for a this compound spill response.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental release and ensure regulatory compliance.
Table 2: this compound Waste Disposal Procedures
| Waste Type | Container | Labeling | Disposal Pathway |
| Solid this compound Waste | Designated, sealed, puncture-proof hazardous waste container. | "Hazardous Waste: this compound (Solid)" with accumulation start date. | Collection by Environmental Health & Safety (EH&S) for incineration. |
| Contaminated Sharps | Approved sharps container. | "Hazardous Waste: Sharps contaminated with this compound" with start date. | Collection by EH&S for incineration. |
| Liquid this compound Waste | Designated, sealed, leak-proof hazardous waste container. | "Hazardous Waste: this compound (Liquid)" with solvent composition and start date. | Collection by EH&S for chemical treatment and disposal. |
| Contaminated Labware (Gloves, Tubes, etc.) | Double-bagged in heavy-duty, labeled hazardous waste bags. | "Hazardous Waste: Labware contaminated with this compound" with start date. | Collection by EH&S for incineration. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
